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N-(5-aminopentyl)hydroxylamine dihydrochloride Documentation Hub

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  • Product: N-(5-aminopentyl)hydroxylamine dihydrochloride
  • CAS: 1002-38-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Microbial Biosynthesis of Desferrioxamine B Precursors

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Desferrioxamine B (DFO-B), a microbial siderophore marketed as Desferal®, stands as a cornerstone in clinical iron chelation therapy.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Desferrioxamine B (DFO-B), a microbial siderophore marketed as Desferal®, stands as a cornerstone in clinical iron chelation therapy.[1] Its efficacy is rooted in a unique tris-hydroxamate structure that forms exceptionally stable hexadate complexes with ferric iron.[1][2] The production of DFO-B via fermentation of actinomycetes, particularly Streptomyces species, is a well-established industrial process. However, optimizing yields and generating novel analogues through metabolic engineering requires a granular understanding of its biosynthetic origins. This guide provides an in-depth exploration of the microbial pathways that generate the fundamental precursors of DFO-B—cadaverine and succinyl-CoA—and the enzymatic machinery that assembles them. We will dissect the genetic regulation governing this pathway and provide validated, field-tested protocols for its study and manipulation.

Introduction: The Clinical Significance and Biosynthetic Framework of DFO-B

Iron is indispensable for most life forms, yet its low bioavailability in aerobic environments presents a significant challenge for microorganisms.[3] To overcome this, bacteria secrete siderophores, small-molecule iron scavengers.[3] DFO-B is a paramount example, utilized clinically to treat iron overload disorders (hemochromatosis) and demonstrating potential in novel therapeutic applications.[2][4]

The biosynthesis of DFO-B is not a product of ribosomal machinery but of a specialized, Non-Ribosomal Peptide Synthetase (NRPS)-independent pathway.[2][5] The entire assembly line is encoded by a compact and highly conserved des gene cluster, identified in producer organisms like Streptomyces pilosus and Streptomyces coelicolor.[2][6] The core structure of DFO-B is assembled from two fundamental building blocks derived from primary metabolism:

  • Cadaverine (1,5-diaminopentane): Provides the five-carbon diamine backbone.

  • Succinyl-CoA and Acetyl-CoA: Serve as the acyl donors for the formation of the critical iron-chelating hydroxamate groups.[3]

Understanding the flux and regulation of these precursor pathways is the critical first step in rationally engineering enhanced DFO-B production.

The Genesis of Building Blocks: Precursor Biosynthesis

The efficiency of the entire DFO-B assembly line is fundamentally dependent on the intracellular availability of its two primary precursors.

The Diamine Backbone: L-Lysine to Cadaverine

The journey to DFO-B begins with the essential amino acid L-lysine. The committed step is a decarboxylation reaction that removes the C-1 carboxyl group from lysine to yield cadaverine.[3][7]

  • Causality in Enzyme Choice: This reaction is catalyzed by Lysine Decarboxylase , an enzyme encoded by the desA gene within the biosynthetic cluster.[3][6][8] The inclusion of desA within the operon is a key evolutionary strategy. It ensures that the production of cadaverine for siderophore synthesis is co-regulated with the other assembly enzymes, directly linking precursor supply to demand under iron-limiting conditions. Deletion of desA completely blocks DFO-B production, confirming it as the dedicated enzyme for this pathway.[6] This enzyme is a pyridoxal 5'-phosphate (PLP)-dependent decarboxylase, a common cofactor for amino acid decarboxylation reactions.[3][4]

The Acyl Donors: Succinyl-CoA and Acetyl-CoA from Central Metabolism

The acyl moieties that are ultimately modified to form the iron-coordinating hydroxamate groups are sourced directly from central carbon metabolism.

  • Succinyl-CoA: This intermediate of the Tricarboxylic Acid (TCA) Cycle is a hub of cellular metabolism. Its availability is directly tied to the cell's metabolic state and carbon source utilization.

  • Acetyl-CoA: The universal two-carbon donor in biochemistry, derived from glycolysis (via pyruvate) and fatty acid oxidation.

The direct linkage to the TCA cycle implies that culture conditions, such as the primary carbon source and aeration (which affects TCA cycle flux), will have a profound impact on the pool of available succinyl-CoA, and consequently, on the final yield of DFO-B.

The DFO-B Assembly Line: A Step-by-Step Enzymatic Cascade

With the precursors in place, the des gene cluster orchestrates a highly efficient molecular assembly line. The core enzymes involved are DesB, DesC, and DesD.[9][10]

  • N-Hydroxylation (DesB): The first modification of the precursor occurs when the FAD-dependent monooxygenase, DesB , hydroxylates one amino group of cadaverine to form N-hydroxycadaverine.[3][11] This is a critical activation step, preparing the molecule for acylation.

  • Acylation (DesC): The acyltransferase DesC is a pivotal and remarkably flexible enzyme.[1] It catalyzes the N-acylation of N-hydroxycadaverine using either acetyl-CoA or succinyl-CoA.[1][3] This action generates the two key monomeric units required for DFO-B assembly:

    • N-acetyl-N-hydroxycadaverine (HAC)

    • N-succinyl-N-hydroxycadaverine (HSC) The promiscuity of DesC is a source of the diverse array of desferrioxamines produced by Streptomyces, as it can also utilize other acyl-CoAs.[1]

  • Condensation (DesD): The final assembly is performed by DesD , an NRPS-independent siderophore (NIS) synthetase.[1][12] This enzyme uses ATP to adenylate the carboxyl group of the succinyl moiety on HSC, activating it for amide bond formation.[1][12] The assembly of DFO-B proceeds via the condensation of two molecules of HSC and one molecule of HAC.[1][3]

This entire process, from primary metabolites to the final product, is a testament to metabolic efficiency.

Visualization of the DFO-B Biosynthetic Pathway

DFO_B_Biosynthesis cluster_precursors Central Metabolism cluster_pathway DFO-B Biosynthesis (des Gene Cluster) Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine DesA (Decarboxylase) SuccinylCoA Succinyl-CoA TCA TCA Cycle HSC N-succinyl- N-hydroxycadaverine (HSC) SuccinylCoA->HSC AcetylCoA Acetyl-CoA HAC N-acetyl- N-hydroxycadaverine (HAC) AcetylCoA->HAC Hydroxycadaverine N-Hydroxycadaverine Cadaverine->Hydroxycadaverine DesB (N-hydroxylase) Hydroxycadaverine->HAC DesC (Acyltransferase) Hydroxycadaverine->HSC DesC (Acyltransferase) DFOB Desferrioxamine B (DFO-B) HAC->DFOB DesD (NIS Synthetase) (1 unit) HSC->DFOB DesD (NIS Synthetase) (2 units)

Caption: The biosynthetic pathway of Desferrioxamine B from primary metabolic precursors.

Iron-Clad Control: Regulation of the des Operon

The biosynthesis of siderophores is a metabolically expensive process; thus, it is tightly regulated to prevent wasteful production when iron is plentiful. The primary regulatory mechanism in Streptomyces is transcriptional repression mediated by a Diphtheria Toxin Repressor (DtxR)-like protein.[6]

  • The DmdR1 Repressor: In S. coelicolor and S. pilosus, this regulator is named DmdR1.[6]

  • The "Iron Box": In the presence of sufficient intracellular ferrous iron (Fe²⁺), DmdR1 binds to a specific palindromic DNA sequence in the promoter region of the desA gene, known as the "iron box".[6]

  • Transcriptional Repression: This binding physically blocks RNA polymerase from initiating transcription of the entire desABCD operon.[6]

  • Derepression: Under iron-limiting conditions, Fe²⁺ dissociates from DmdR1. The repressor changes conformation, releases from the iron box, and allows transcription to proceed, activating the entire biosynthetic pathway.[6][10]

This simple on/off switch ensures that DFO-B is only produced when it is critically needed for iron acquisition. This is the most important experimental parameter to control when designing cultivation protocols.

Field-Proven Methodologies for Studying DFO-B Biosynthesis

A robust experimental framework is essential for investigating and engineering DFO-B production. The following protocols are foundational.

Protocol: Cultivation of Streptomyces for Siderophore Production

The key to inducing DFO-B production is to create an iron-deficient environment.

Expert Insight: Standard rich media like Tryptic Soy Broth (TSB) often contain sufficient trace iron to repress the des operon. Therefore, a defined, iron-poor medium is required. Growth in liquid culture should be performed in baffled flasks with vigorous shaking (200-250 rpm) to prevent mycelial clumping and ensure adequate aeration.[13][14]

Materials:

  • Streptomyces strain (e.g., S. pilosus, S. coelicolor)

  • Iron-deficient solid medium for spore generation (e.g., Oatmeal Agar)[13]

  • Iron-deficient liquid medium (e.g., a modified Minimal Medium)

  • Sterile glassware (acid-washed to remove trace iron)

  • Shaking incubator set to 28-30°C.[13][14]

Procedure:

  • Prepare Spore Stock: Grow the Streptomyces strain on a suitable solid medium until confluent sporulation is observed (typically 4-10 days).[14] Harvest spores into a 20-40% glycerol solution and store at -80°C for long-term use.[14]

  • Inoculation: Inoculate 100 mL of iron-deficient liquid medium in a 250 mL baffled flask with the spore stock.[13]

  • Cultivation: Incubate at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days.[13][15]

  • Harvest: Separate the biomass from the culture supernatant by centrifugation (e.g., 5000 rpm for 15 minutes).[15] The supernatant contains the secreted DFO-B.

Protocol: Detection and Quantification of Siderophores

A two-tiered approach is recommended: a rapid universal assay for initial screening, followed by a specific, quantitative method.

A. Chrome Azurol S (CAS) Assay (Qualitative/Semi-Quantitative)

Principle: The CAS assay is a universal colorimetric method for detecting siderophores.[16][17] It utilizes a blue-colored ternary complex of Chrome Azurol S dye, Fe³⁺, and a detergent (like HDTMA).[17][18] When a siderophore with a higher affinity for iron is introduced, it scavenges the iron from the dye complex, causing a color change from blue to orange/yellow.[16][17]

Procedure (Plate Assay):

  • Prepare CAS agar plates by mixing the CAS assay solution with a base agar medium.[19]

  • Spot a small amount of the culture supernatant onto the plate.

  • Incubate at room temperature. The formation of an orange halo around the spot indicates the presence of siderophores. The diameter of the halo can be used as a semi-quantitative measure of siderophore concentration.[19]

B. High-Performance Liquid Chromatography (HPLC) (Quantitative)

Principle: For accurate quantification, Reverse-Phase HPLC is the gold standard. DFO-B itself is colorless, but its ferric complex, ferrioxamine B, is a reddish-brown color and can be detected by a UV-Vis detector at ~430 nm.[20][21]

Expert Insight: To ensure all DFO-B in a sample is quantified, the protocol involves adding an excess of iron to the sample to convert all apo-siderophore (desferrioxamine) into the colored holo-form (ferrioxamine) prior to injection. This simplifies detection and improves accuracy.[21][22]

Procedure Outline:

  • Sample Preparation: To a known volume of culture supernatant, add an excess of FeCl₃ solution.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM Tris-HCl, pH 5) and an organic solvent like acetonitrile is typically used.[21][23]

    • Detection: UV-Vis detector set to 430-435 nm.[20]

  • Quantification: Compare the peak area of the ferrioxamine B in the sample to a standard curve generated with known concentrations of authentic DFO-B standard.

Visualization of the Experimental Workflow

DFO_Workflow cluster_culture 1. Cultivation cluster_harvest 2. Sample Prep cluster_analysis 3. Analysis spore Streptomyces Spore Stock culture Inoculate Iron-Deficient Liquid Medium spore->culture incubation Incubate 5-7 days (28°C, 220 rpm) culture->incubation centrifuge Centrifuge Culture incubation->centrifuge supernatant Collect Supernatant (Contains DFO-B) centrifuge->supernatant biomass Discard Biomass centrifuge->biomass cas CAS Assay (Qualitative Screen) supernatant->cas hplc_prep Add FeCl3 to convert DFO-B to Ferrioxamine supernatant->hplc_prep hplc HPLC Analysis (Quantitative) hplc_prep->hplc

Caption: A standard workflow for the production and analysis of Desferrioxamine B.

Conclusion and Future Outlook

The biosynthesis of Desferrioxamine B is a highly coordinated process that hijacks fundamental building blocks from primary metabolism and channels them through a dedicated enzymatic assembly line encoded by the des gene cluster. A thorough understanding of the synthesis of its precursors—cadaverine from lysine and succinyl-CoA from the TCA cycle—and the tight, iron-dependent regulation of the des operon provides a powerful toolkit for researchers. By manipulating culture conditions to ensure iron limitation and by applying the robust analytical protocols detailed here, scientists can effectively study this vital pathway. Future efforts in metabolic engineering, such as overexpressing the desA lysine decarboxylase or optimizing carbon flux towards succinyl-CoA, hold significant promise for enhancing the production of this life-saving pharmaceutical. Furthermore, exploiting the substrate flexibility of the DesC and DesD enzymes through precursor-directed biosynthesis opens exciting avenues for generating novel DFO-B analogues with potentially improved pharmacokinetic properties.[24]

References

  • Title: Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC Source: Royal Society Publishing URL: [Link]

  • Title: Identification of a cluster of genes that directs desferrioxamine biosynthesis in Streptomyces coelicolor M145 Source: PubMed URL: [Link]

  • Title: Transcriptional Regulation of the Desferrioxamine Gene Cluster of Streptomyces Coelicolor Is Mediated by Binding of DmdR1 to an Iron Box in the Promoter of the desA Gene Source: PubMed URL: [Link]

  • Title: Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays Source: PubMed URL: [Link]

  • Title: Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays Source: Springer Link URL: [Link]

  • Title: Siderophore Detection assay Source: Protocols.io URL: [Link]

  • Title: Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Desferrioxamine B biosynthetic pathway in S. sviceus Organization of... Source: ResearchGate URL: [Link]

  • Title: The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209 Source: MDPI URL: [Link]

  • Title: Biosynthesis of desferrioxamine B from lysine. The desferrioxamine B component binds Fe3+ to form ferrioxamine B. Lysine decarboxylase encoded by the desA gene catalyzes the first step of the biosynthetic pathway. Source: ResearchGate URL: [Link]

  • Title: a Biosynthesis of desferrioxamine B and its iron chelation product... Source: ResearchGate URL: [Link]

  • Title: Siderophore Detection assay Source: Protocols.io URL: [Link]

  • Title: Identification of genes, desR and desA, required for utilization of desferrioxamine B as a xenosiderophore in Vibrio furnissii Source: PubMed URL: [Link]

  • Title: A simple double-layered chrome azurol S agar (SD- CASA) plate assay to optimize the production of siderophores by Source: African Journal of Biotechnology URL: [Link]

  • Title: Directing the chemoenzymatic assembly of desferrioxamine B as a single product using N-tert-butoxycarbonyl-protected substrates Source: RSC Publishing URL: [Link]

  • Title: Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway Source: Semantic Scholar URL: [Link]

  • Title: Biosynthesis of Desferrioxamine Siderophores Initiated by Decarboxylases: A Functional Investigation of Two Lysine/ornithine-decarboxylases from Gordonia Rubripertincta CWB2 and Pimelobacter Simplex 3E Source: Scholars' Mine, Missouri S&T URL: [Link]

  • Title: Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways Source: ASM Journals URL: [Link]

  • Title: Revealing Microbial Siderophores: From Genes to Applications Source: MDPI URL: [Link]

  • Title: Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection Source: PubMed URL: [Link]

  • Title: Laboratory Maintenance of Streptomyces species Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation Source: ResearchGate URL: [Link]

  • Title: Ability to determine the desferrioxamine-chelatable iron fractions of nontransferrin-bound iron using HPLC Source: ResearchGate URL: [Link]

  • Title: Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation Source: PubMed URL: [Link]

  • Title: Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites Source: Saki Publishing Club URL: [Link]

  • Title: General Growth and Maintenance of Streptomyces sp. Source: ActinoBase URL: [Link]

  • Title: Analogues of desferrioxamine B (DFOB) with new properties and new functions generated using precursor-directed biosynthesis Source: PubMed URL: [Link]

Sources

Exploratory

The Linchpin of Iron Acquisition: N-(5-aminopentyl)hydroxylamine in Siderophore Biosynthesis and Drug Delivery

This technical guide details the role, synthesis, and application of N-(5-aminopentyl)hydroxylamine (also known as N-hydroxycadaverine ), a critical biosynthetic intermediate in bacterial iron acquisition. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, synthesis, and application of N-(5-aminopentyl)hydroxylamine (also known as N-hydroxycadaverine ), a critical biosynthetic intermediate in bacterial iron acquisition.

Executive Summary

N-(5-aminopentyl)hydroxylamine (N-hydroxycadaverine) is the fundamental metabolic building block for the desferrioxamine family of siderophores. In the competitive, iron-limited environment of a host infection, bacteria utilize this molecule to construct high-affinity iron chelators (such as Desferrioxamine B), enabling them to scavenge ferric iron (Fe³⁺) essential for survival.

For drug development professionals, this molecule represents a dual opportunity:

  • Target for Virulence Inhibition: Blocking the biosynthetic enzyme DesB (which produces N-hydroxycadaverine) starves the pathogen of iron.[1]

  • "Trojan Horse" Scaffold: The hydroxamate moiety derived from this molecule acts as a "ticket" for active transport across the bacterial outer membrane, allowing conjugated antibiotics to bypass permeability barriers.

Part 1: The Biological Context – The Siderophore Shuttle

Iron is abundant but biologically unavailable in aerobic environments due to the insolubility of Fe(III) oxides. Bacteria overcome this by secreting siderophores —small molecules with extremely high affinity for Fe³⁺.

The Role of N-(5-aminopentyl)hydroxylamine

N-(5-aminopentyl)hydroxylamine provides the hydroxamate functional group (-N(OH)C=O) necessary for iron coordination.

  • Chelation Chemistry: Three hydroxamate groups (derived from three N-hydroxycadaverine units) form a hexadentate octahedral complex with a single Fe³⁺ ion.

  • Stability: This coordination is kinetically stable and thermodynamically favorable (K_f ≈ 10³⁰), allowing the bacterium to strip iron from host proteins like transferrin.

Transport Mechanism

Once the siderophore (e.g., Desferrioxamine B)[2] binds iron, the complex is recognized by specific outer membrane receptors (e.g., FoxA in Pseudomonas, FhuA in E. coli).

  • Recognition: The receptor binds the ferrisiderophore with high specificity.[2]

  • Translocation: Energy derived from the proton motive force is transduced via the TonB-ExbB-ExbD complex, pulling the siderophore into the periplasm.

  • Intracellular Release: An ABC transporter moves it into the cytoplasm, where iron is released via reduction to Fe²⁺ or hydrolysis of the siderophore.

Part 2: Biosynthetic Pathway (The "Des" System)

The biosynthesis of N-(5-aminopentyl)hydroxylamine and its conversion to Desferrioxamine B (DFOB) occurs via the NRPS-independent siderophore (NIS) pathway.

The Pathway Logic
  • Decarboxylation: L-Lysine is converted to Cadaverine (1,5-diaminopentane).[3]

  • N-Hydroxylation (The Critical Step): The flavin-dependent monooxygenase DesB oxidizes one amino group of cadaverine to form N-hydroxycadaverine (N-(5-aminopentyl)hydroxylamine).

  • Acylation: DesC transfers an acyl group (acetyl or succinyl) to the N-hydroxy amine.[1][3][4][5]

  • Oligomerization: DesD iteratively condenses these units to form the trimeric siderophore.

Pathway Visualization

G Lysine L-Lysine Cadaverine Cadaverine (1,5-diaminopentane) Lysine->Cadaverine CO2 loss DesA DesA (Decarboxylase) Lysine->DesA N_OH_Cad N-(5-aminopentyl) hydroxylamine (N-hydroxycadaverine) Cadaverine->N_OH_Cad O2, NADPH DesB DesB (Monooxygenase) Cadaverine->DesB HSC N-succinyl-N-hydroxycadaverine N_OH_Cad->HSC Succinyl-CoA HAC N-acetyl-N-hydroxycadaverine N_OH_Cad->HAC Acetyl-CoA DesC DesC (Acyltransferase) N_OH_Cad->DesC DFOB Desferrioxamine B (Siderophore) HSC->DFOB Condensation DesD DesD (Synthetase) HSC->DesD HAC->DFOB

Figure 1: The biosynthetic pathway of Desferrioxamine B, highlighting N-(5-aminopentyl)hydroxylamine as the central branch point.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of N-(5-aminopentyl)hydroxylamine

For the creation of synthetic siderophore analogs or standards. Source: Adapted from Nolan et al. (2024) and standard Fukuyama-Mitsunobu protocols.

Principle: Direct oxidation of cadaverine is non-selective. The preferred route uses 5-aminopentan-1-ol with a Mitsunobu reaction to install the hydroxylamine moiety regioselectively.[6]

Reagents:

  • 5-aminopentan-1-ol[6]

  • Di-tert-butyl dicarbonate (Boc2O)

  • N,O-bis(tert-butoxycarbonyl)hydroxylamine (BocNHOBoc)

  • Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD)

  • Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • N-Protection: Dissolve 5-aminopentan-1-ol (1 eq) in DCM. Add Boc2O (1.1 eq) and Et3N. Stir at RT for 4h. Purify to obtain N-Boc-5-aminopentan-1-ol .

  • Mitsunobu Installation:

    • Mix N-Boc-5-aminopentan-1-ol (1 eq), BocNHOBoc (1.2 eq), and PPh3 (1.5 eq) in dry THF under Argon.

    • Cool to 0°C. Dropwise add DIAD (1.5 eq).

    • Stir 12h at RT. Solvent evaporation and column chromatography (Hexane/EtOAc) yields the fully protected intermediate.

  • Global Deprotection:

    • Dissolve intermediate in DCM/TFA (1:1). Stir 2h at RT.

    • Concentrate in vacuo.

    • Validation: 1H NMR (D2O) should show triplets at ~3.00 ppm (CH2-NH2) and ~3.60 ppm (CH2-NHOH).

    • Yield: Typically >85% for the deprotection step.

Protocol B: Enzymatic Assay for DesB Activity

For screening inhibitors of siderophore biosynthesis. Source: Giddings et al. (2021).[7]

Principle: Measures the consumption of NADPH during the N-hydroxylation of cadaverine by recombinant DesB.

Materials:

  • Recombinant SsDesB enzyme (purified).

  • Substrate: Cadaverine (10 mM stock).[8][9]

  • Cofactor: NADPH (10 mM stock), FAD (50 µM final).

  • Buffer: 100 mM Sodium Phosphate, pH 8.0.[8]

Workflow:

  • Preparation: In a 96-well UV-transparent plate, mix:

    • Buffer (to final 200 µL)

    • FAD (50 µM)[9]

    • SsDesB (1 µM)[9]

    • Cadaverine (Variable, e.g., 0.1 - 10 mM for kinetics)

  • Incubation: Incubate at 25°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (final 0.2 mM) to start the reaction.

  • Measurement: Monitor absorbance at 340 nm (NADPH consumption) every 10 seconds for 10 minutes.

  • Control: Run a "No Substrate" control to account for uncoupled NADPH oxidation (production of H2O2).

  • Data Analysis: Calculate initial velocity (

    
    ). Fit to Michaelis-Menten equation to determine 
    
    
    
    and
    
    
    .
ParameterTypical Value (SsDesB)Notes

(Cadaverine)
~19 µMHigh affinity indicates tight regulation.

~0.048 s⁻¹Slow turnover is typical for NIS monooxygenases.
Uncoupling CommonWithout substrate, DesB produces H2O2 (ROS).

Part 4: Therapeutic Applications ("Trojan Horse" Strategy)

The "Trojan Horse" strategy exploits the bacterial iron transport system to deliver antibiotics that would otherwise be excluded by the outer membrane.[1]

Mechanism[1][2][3][6]
  • Conjugation: An antibiotic (e.g., ampicillin, ciprofloxacin) is covalently linked to the amine terminus of N-(5-aminopentyl)hydroxylamine or the full DFOB siderophore.

  • Deception: The bacterium perceives the conjugate as an iron source.

  • Active Transport: The complex is actively pumped into the periplasm/cytoplasm via TonB-dependent receptors.

  • Release: Once inside, the linker is cleaved (by intracellular esterases or proteases), releasing the active antibiotic.

Design Considerations
  • Linker Stability: Must be stable extracellularly but labile intracellularly (e.g., "trimethyl lock" linkers).

  • Iron Affinity: Modifications to the N-hydroxycadaverine core must not disrupt the octahedral geometry required for iron binding, or the receptor will not recognize it.

  • Resistance: Bacteria can develop resistance by downregulating siderophore receptors, but this incurs a fitness cost in low-iron environments (host tissue).

References

  • Giddings, L. A., et al. (2021). Characterization of a broadly specific cadaverine N-hydroxylase involved in desferrioxamine B biosynthesis in Streptomyces sviceus.[7] PLOS ONE.[10]

  • Nolan, K. P., et al. (2024).A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B. The Journal of Organic Chemistry.

  • Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport.[2] PNAS.[2]

  • Ronan, J. L., et al. (2018).Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC. Philosophical Transactions of the Royal Society B.

  • Crumbliss, A. L., & Harrington, J. M. (2009).Iron sequestration by siderophores and fungal iron transport. Advances in Inorganic Chemistry.

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing hydroxamate siderophores using N-(5-aminopentyl)hydroxylamine

Protocol Focus: Modular Assembly of Desferrioxamine B Analogs using -(5-aminopentyl)hydroxylamine Scaffolds Date: October 26, 2023 Author: Senior Application Scientist, Chemical Biology Division Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Focus: Modular Assembly of Desferrioxamine B Analogs using


-(5-aminopentyl)hydroxylamine Scaffolds
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

This guide details the chemical synthesis of hydroxamate-based siderophores, specifically focusing on the total synthesis of Desferrioxamine B (DFOB) and its analogs. The protocol utilizes


-(5-aminopentyl)hydroxylamine  (also known as 

-hydroxycadaverine) as the core structural motif.

Unlike traditional fermentation extraction, this chemical approach offers:

  • Modularity: Ability to substitute linkers (e.g., varying chain lengths beyond succinic acid) to create novel chelators.

  • Purity: Avoidance of biological contaminants common in Streptomyces pilosus extracts.

  • Scalability: A convergent strategy suitable for gram-scale production for drug development.

Scientific Principles & Reaction Logic

The Challenge of Hydroxamate Synthesis

The core challenge in synthesizing DFOB lies in the regioselectivity of the


-(5-aminopentyl)hydroxylamine precursor. This molecule contains two nucleophilic nitrogen centers and one oxygen center:
  • Primary Amine (

    
    ): Highly nucleophilic.
    
  • Hydroxylamine Nitrogen (

    
    ): Moderately nucleophilic.
    
  • Hydroxylamine Oxygen (

    
    ): Nucleophilic, prone to O-acylation side reactions.
    

The Solution: To ensure the formation of the bioactive hydroxamic acid (


) rather than the inactive 

-acyl species, this protocol employs an Orthogonal Protection Strategy . The hydroxylamine oxygen is protected (O-benzyl), allowing the nitrogen centers to be acylated sequentially using succinic anhydride to build the repeating "succinyl-hydroxamate" backbone.
The Modular Assembly Strategy

The synthesis treats the siderophore as a trimer of repeating units. We utilize two key building blocks derived from the


-(5-aminopentyl)hydroxylamine scaffold:
  • Terminator Unit (Head):

    
    -acetylated unit (caps the chain).
    
  • Linker Unit (Body):

    
    -succinylated unit (allows chain extension).
    

ModularAssembly Precursor N-(5-aminopentyl)hydroxylamine (Core Scaffold) Protection Orthogonal Protection (O-Benzyl / N-Boc) Precursor->Protection Split Divergent Pathway Protection->Split UnitA Unit A: Terminator (Acetyl-capped) Split->UnitA Acylation (Ac2O) UnitB Unit B: Linker (Succinyl-COOH) Split->UnitB Succinylation Coupling Amide Coupling (HBTU/DIPEA) UnitA->Coupling UnitB->Coupling DFOB Desferrioxamine B (Protected Precursor) Coupling->DFOB Iterative Assembly Final Global Deprotection (H2 / Pd-C) DFOB->Final

Figure 1: The divergent synthesis workflow. The core scaffold is split into "Terminator" and "Linker" units before assembly.

Materials & Safety

Critical Reagents
ReagentGradeRole

-(5-aminopentyl)hydroxylamine
>95% (or synthesized in-house)Core Scaffold
Benzyl bromide (BnBr) Synthesis GradeO-Protection
Di-tert-butyl dicarbonate (

)
>99%N-Protection
Succinic Anhydride >99%Linker formation
HBTU / DIPEA Peptide GradeAmide Coupling
Palladium on Carbon (10%) CatalystHydrogenolysis (Deprotection)
Chrome Azurol S (CAS) IndicatorValidation Assay
Safety Hazards
  • Hydroxylamines: Potentially mutagenic. Handle in a fume hood with double nitrile gloves.

  • DIPEA/TFA: Corrosive and volatile.

  • Hydrogenation: Fire hazard. Ensure proper grounding of Pd/C catalysts.

Detailed Protocol

Phase 1: Scaffold Protection

Goal: Convert reactive


-(5-aminopentyl)hydroxylamine into the stable intermediate tert-butyl (5-((benzyloxy)amino)pentyl)carbamate .
  • O-Benzylation: Dissolve

    
    -Boc-1,5-diaminopentane (if starting from diamine) or the hydroxylamine salt in DMF. Add 
    
    
    
    (2.0 eq) and Benzyl bromide (1.1 eq). Stir at 60°C for 4 hours.
  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .
    
  • Validation: NMR should show benzyl aromatic protons at

    
     7.3-7.4 ppm.
    
Phase 2: Building Block Synthesis

Goal: Create the "Head" and "Body" units for assembly.

Unit A (Terminator - Acetyl):

  • Take 1.0 eq of Protected Scaffold (from Phase 1).

  • Add Acetic Anhydride (2.0 eq) and Pyridine (3.0 eq) in DCM.

  • Stir 2h at RT.

  • Result:

    
    -acetylated, 
    
    
    
    -benzyl protected head group.[1][2]

Unit B (Linker - Succinyl):

  • Take 1.0 eq of Protected Scaffold.

  • Add Succinic Anhydride (1.2 eq) and DMAP (0.1 eq) in DCM.

  • Stir 4h at RT.

  • Result: Hemisuccinate (free carboxylic acid ready for coupling).

Phase 3: Modular Assembly (The Coupling Cycle)

This phase mimics solid-phase peptide synthesis (SPPS) logic but in solution.

  • Deprotection of Amine (Unit A): Treat Unit A with 20% TFA/DCM for 30 min to remove the Boc group. Evaporate to dryness (yields free amine TFA salt).

  • Activation (Unit B): Dissolve Unit B (Carboxylic acid) in DMF. Add HBTU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min.

  • Coupling: Add the deprotected Unit A to the activated Unit B solution. Stir overnight at RT.

  • Purification: Flash chromatography (MeOH/DCM gradient).

  • Iteration: Repeat the TFA deprotection on the resulting dimer and couple with another Unit B to form the Trimer (Full DFOB Backbone).

Phase 4: Global Deprotection

Goal: Remove O-benzyl groups to release the active iron-binding hydroxamates.

  • Dissolve the protected Trimer in MeOH.

  • Add 10% Pd/C (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 4-12 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate to yield Desferrioxamine B .[1][2]

Validation & Quality Control (Self-Validating Systems)

Do not proceed to biological testing without passing these chemical checkpoints.

The Ferric Chloride Test (Instant Check)
  • Method: Dissolve 1 mg of product in 1 mL MeOH. Add 2 drops of 2%

    
     solution.
    
  • Pass Criteria: Solution turns deep reddish-orange immediately.

  • Fail Criteria: Solution remains yellow (indicates failure of deprotection) or turns violet (indicates phenolic contaminants, unlikely here but possible if benzyl groups rearranged).

The Csaky Assay (Hydroxylamine Specificity)

This assay confirms the presence of hydroxamate groups via oxidation to nitrite.[3]

  • Hydrolysis: Boil sample in

    
     (releases free hydroxylamine).
    
  • Oxidation: Add Iodine solution.[3]

  • Development: Add

    
    -naphthylamine.
    
  • Result: Pink/Red complex (

    
    ).
    
Mass Spectrometry
  • Target:

    
     Da (for DFOB).[4]
    
  • Note: If you see peaks at

    
     Da intervals, benzyl groups are not fully removed.
    
Iron Binding Mechanism

The synthesized molecule must form a hexadentate octahedral complex.

FeBinding Fe Fe(III) H1 Hydroxamate 1 H1->Fe O,O-Coordination H2 Hydroxamate 2 H1->H2 Pentyl-Succinyl Linker H2->Fe H3 Hydroxamate 3 H2->H3 Pentyl-Succinyl Linker H3->Fe

Figure 2: Hexadentate coordination of Fe(III) by the three hydroxamate moieties of the synthesized DFOB.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Coupling Steric hindrance of O-benzyl groupSwitch to HATU coupling reagent or microwave-assisted coupling (50°C, 10 min).
Product is Oily/Sticky Residual DMF or incomplete salt formationLyophilize from water/acetonitrile mixtures. Siderophores are hygroscopic.
No Color with FeCl3 Incomplete Benzyl deprotectionExtend hydrogenation time or add a drop of acetic acid to the Pd/C reaction to protonate the amine.
Mass Spec shows M+42 O-Acetylation occurredCheck Phase 2 (Unit A synthesis). Ensure temperature was controlled; O-acylation is kinetically favored at high temps.

References

  • Sresutharsan, A., et al. (2024).[5] A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B. The Journal of Organic Chemistry.[1][2][6]

  • Prelog, V., & Walser, A. (1962). Die Synthese der Ferrioxamine B and D1. Helvetica Chimica Acta.[1][2] (Foundational synthesis reference).

  • Bergeron, R. J., et al. (1988). An Efficient Total Synthesis of Desferrioxamine B. The Journal of Organic Chemistry.[1][2][6]

  • Dimkpa, C. O. (2016).[7] Practical Toolkit for the Detection... of Siderophores. National Institutes of Health (PMC).

  • PubChem Compound Summary. (2024). N-(5-aminopentyl)acetamide (Structural Data).[1][4][5][8]

Sources

Application

Application Notes & Protocols: N-(5-aminopentyl)hydroxylamine as a Versatile Building Block in Modern Drug Design

Introduction: The Strategic Advantage of a Bifunctional Scaffold In contemporary drug discovery, the modular assembly of complex molecules from versatile building blocks is a paramount strategy. N-(5-aminopentyl)hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Bifunctional Scaffold

In contemporary drug discovery, the modular assembly of complex molecules from versatile building blocks is a paramount strategy. N-(5-aminopentyl)hydroxylamine is one such high-potential scaffold, offering two distinct, orthogonally reactive functional groups: a primary aliphatic amine and a hydroxylamine. These are separated by a flexible five-carbon alkyl chain, a common motif in bioactive molecules for spanning distances between protein domains or functional pharmacophores.

This guide provides an in-depth exploration of N-(5-aminopentyl)hydroxylamine as a central building block. We will move beyond simple reaction schemes to discuss the strategic rationale behind its use, provide detailed, field-tested protocols for its incorporation into two major classes of therapeutics—Histone Deacetylase (HDAC) inhibitors and Proteolysis-Targeting Chimeras (PROTACs)—and address the critical chemistry of selective protection and deprotection.

Core Attributes of N-(5-aminopentyl)hydroxylamine

The power of this building block lies in its distinct reactive ends, which can be addressed sequentially to construct complex molecular architectures.

  • The Primary Amine (–NH₂): This nucleophilic group is ideal for forming stable amide bonds through coupling with carboxylic acids. This is a cornerstone reaction in medicinal chemistry, used to connect our building block to a vast array of molecular fragments, from surface-recognition "cap" groups in enzyme inhibitors to E3 ligase ligands in PROTACs.

  • The Hydroxylamine (–NHOH): This functional group is the premier precursor to hydroxamic acids (–CONHOH). Hydroxamic acids are powerful bidentate metal chelators, a feature that makes them exceptional zinc-binding groups (ZBGs) for inhibiting metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2]

  • The Pentyl Linker (–(CH₂)₅–): The five-carbon chain provides flexibility and optimal spacing, which is often critical for allowing two different parts of a larger molecule to bind effectively to their respective targets.[]

cluster_structure N-(5-aminopentyl)hydroxylamine cluster_reactivity Key Reactions mol H₂N-(CH₂)₅-NHOH amine Primary Amine (Nucleophilic) linker C5 Alkyl Chain (Flexible Spacer) amine->linker amide Amide Bond Formation (e.g., EDC/NHS Coupling) amine->amide Reacts with R-COOH hydroxylamine Hydroxylamine (Hydroxamic Acid Precursor) linker->hydroxylamine hydroxamic_acid Hydroxamic Acid Synthesis (Metal Chelation) hydroxylamine->hydroxamic_acid Reacts with R-CO-X

Caption: Core structure and reactivity of N-(5-aminopentyl)hydroxylamine.

Section 1: Application in Histone Deacetylase (HDAC) Inhibitor Synthesis

HDAC inhibitors are a clinically successful class of anti-cancer agents.[4] Their structure is typically defined by a three-part pharmacophore: a "cap" group that interacts with the protein surface, a zinc-binding group (ZBG) that coordinates with the catalytic Zn²⁺ ion, and a linker that connects them. N-(5-aminopentyl)hydroxylamine is an ideal component to serve as the direct precursor to both the linker and the ZBG.

cluster_hdac HDAC Inhibitor Pharmacophore Synthesis Cap Cap Group (Surface Recognition) R¹-COOH Intermediate Amide-Coupled Intermediate R¹-CO-NH-(CH₂)₅-NHOH Cap->Intermediate Protocol 1.1 (Amide Coupling) BuildingBlock N-(5-aminopentyl)hydroxylamine (Linker Precursor) BuildingBlock->Intermediate ZBG_Formation Hydroxamic Acid Formation (Zinc-Binding Group) Intermediate->ZBG_Formation Final_HDACi Final HDAC Inhibitor R¹-CO-NH-(CH₂)₅-CO-NHOH ZBG_Formation->Final_HDACi

Caption: Workflow for synthesizing an HDAC inhibitor.

Protocol 1.1: Amide Coupling of a Carboxylic Acid "Cap" Group

This protocol details the coupling of a representative carboxylic acid (the "cap" group) to the primary amine of our building block using the widely adopted and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5] The addition of NHS stabilizes the reactive O-acylisourea intermediate formed by EDC, converting it to a more stable amine-reactive NHS ester, which improves reaction efficiency and minimizes side reactions.[5]

Materials:

  • N-(5-aminopentyl)hydroxylamine (or its protected form)

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), NHS (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 1-2 hours. The progress of NHS ester formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality Note: This pre-activation step is crucial. Adding the amine directly to a mixture of the acid and EDC can lead to the formation of N-acylurea byproducts, reducing the yield of the desired amide.[6]

  • Coupling Reaction:

    • In a separate flask, dissolve N-(5-aminopentyl)hydroxylamine (1.1 eq) in anhydrous DMF. If using a salt form (e.g., HCl salt), add DIPEA (2.5 eq) to the solution and stir for 10 minutes to generate the free base.

    • Slowly add the solution of N-(5-aminopentyl)hydroxylamine to the activated NHS ester solution from Step 1.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide-coupled intermediate.

Protocol 1.2: Synthesis of the Hydroxamic Acid (ZBG)

This protocol describes the conversion of a methyl ester precursor into the final hydroxamic acid. The direct reaction of an ester with hydroxylamine is a common and effective method.[4]

Materials:

  • Amide-coupled methyl ester intermediate from a modified Protocol 1.1 (starting with a methyl ester-capped acid)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium methoxide (NaOMe) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Preparation of Hydroxylamine Solution:

    • In a flask, prepare a solution of hydroxylamine free base by dissolving NH₂OH·HCl (10 eq) in methanol.

    • Cool the solution in an ice bath (0 °C) and slowly add a solution of sodium methoxide in methanol (10.5 eq).

    • Stir for 30 minutes at 0 °C. A precipitate of NaCl will form. The supernatant contains the free hydroxylamine.

    • Causality Note: A large excess of hydroxylamine is used to drive the reaction to completion.[1] Generating the free base in situ from the more stable hydrochloride salt is standard practice.

  • Hydroxamic Acid Formation:

    • Dissolve the ester intermediate (1.0 eq) in a minimal amount of methanol.

    • Carefully add the cold methanolic hydroxylamine solution from Step 1 to the ester solution.

    • Allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting ester is consumed (typically 2-6 hours).

  • Workup and Purification:

    • Remove the methanol under reduced pressure.

    • Add water to the residue and cool in an ice bath.

    • Acidify the aqueous solution to pH ~7 by the dropwise addition of 1N HCl. The product may precipitate at this stage.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude hydroxamic acid.

    • The product can be further purified by recrystallization or preparative HPLC if necessary.

Section 2: Application as a Linker in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[7] A PROTAC consists of a "warhead" ligand for the POI and an "anchor" ligand for the E3 ligase, connected by a linker. The length and chemical nature of this linker are critical for the efficacy of the PROTAC.[] N-(5-aminopentyl)hydroxylamine provides a versatile scaffold to build such linkers.

cluster_protac PROTAC Structure & Synthesis Warhead Warhead Ligand (Binds POI) Linker Linker (Derived from Building Block) Warhead->Linker PROTAC POI-Linker-E3 Ligase Ternary Complex Warhead->PROTAC Anchor Anchor Ligand (Recruits E3 Ligase) Linker->Anchor Anchor->PROTAC

Caption: Schematic of a PROTAC ternary complex.

Protocol 2.1: Sequential Coupling Strategy for PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC. It assumes the use of orthogonal protecting groups on the N-(5-aminopentyl)hydroxylamine building block (see Section 3), such as a Boc-protected amine and a free hydroxylamine, to allow for sequential coupling.

Materials:

  • N-Boc-5-(hydroxylamino)pentan-1-amine (Boc-protected building block)

  • Warhead-COOH (Warhead ligand with a carboxylic acid handle)

  • Anchor-CO-X (Activated anchor ligand, e.g., an acyl chloride or NHS ester)

  • Coupling reagents (EDC·HCl, NHS, HOBt as needed)

  • Bases (DIPEA, TEA as needed)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Anhydrous solvents (DMF, Dichloromethane - DCM)

Procedure:

  • Step A: Coupling the Anchor Ligand:

    • Dissolve the N-Boc-protected building block (1.0 eq) and the activated anchor ligand (1.1 eq) in anhydrous DCM or DMF. If the anchor is an acyl chloride, add DIPEA (1.5 eq).

    • Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC/LC-MS).

    • Perform an appropriate aqueous workup and purify by column chromatography to obtain the Boc-protected Anchor-Linker intermediate.

    • Causality Note: The hydroxylamine is acylated first. The Boc group on the primary amine prevents it from reacting, ensuring regioselective functionalization.

  • Step B: Deprotection of the Amine:

    • Dissolve the purified intermediate from Step A in DCM (approx. 0.1 M).

    • Add trifluoroacetic acid (TFA, 5-10 equivalents, often used as a 20-50% solution in DCM).

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).

    • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA) to yield the crude amine salt (Anchor-Linker-NH₃⁺TFA⁻).

  • Step C: Coupling the Warhead Ligand:

    • Activate the Warhead-COOH ligand (1.0 eq) with EDC/NHS in DMF as described in Protocol 1.1.

    • Dissolve the crude amine salt from Step B (1.1 eq) in DMF and add DIPEA (3-4 eq) to neutralize the TFA salt and act as the reaction base.

    • Add the warhead NHS ester solution to the amine solution.

    • Stir at room temperature for 12-24 hours.

    • Perform a final aqueous workup and purify the final PROTAC molecule, typically using reverse-phase preparative HPLC due to the complexity and polarity of the final product.

Section 3: Advanced Considerations - Orthogonal Protecting Group Strategy

To use N-(5-aminopentyl)hydroxylamine effectively in multi-step synthesis, selective protection of one functional group while reacting the other is essential. The most common strategy involves protecting the primary amine with a tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but easily removed with acid (e.g., TFA).[8] The hydroxylamine can be protected with groups like tetrahydropyranyl (THP) or a silyl group (e.g., TBDMS), which are labile under different conditions.[1][9]

Protocol 3.1: Selective N-Boc Protection

This protocol describes the protection of the primary amine, leaving the hydroxylamine group free for subsequent reactions.

Materials:

  • N-(5-aminopentyl)hydroxylamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup:

    • Dissolve N-(5-aminopentyl)hydroxylamine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (3.0 eq) to the solution to neutralize the HCl salt and act as a base.

    • Cool the mixture to 0 °C in an ice bath.

  • Boc Protection:

    • Dissolve Di-tert-butyl dicarbonate (1.1 eq) in a small amount of dioxane.

    • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Remove the dioxane under reduced pressure.

    • Extract the remaining aqueous solution three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting N-Boc-protected product by silica gel chromatography.

Data Summary
PropertyValueSource
IUPAC Name N-(5-aminopentyl)hydroxylamine-
Molecular Formula C₅H₁₄N₂O-
Molecular Weight 118.18 g/mol -
Appearance Typically supplied as a salt (e.g., dihydrochloride), which is a white to off-white solid.Supplier Data
Key Functional Groups Primary Amine, Hydroxylamine-
Primary Application Bifunctional Linker / Building Block[4][7]

References

  • Reddy, K. L., et al. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. [Link]

  • Serrano-Lara, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. [Link]

  • Zarins, J., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Chemistry of Heterocyclic Compounds. [Link]

  • Stella, L., et al. (1995). Synthesis of hydroxamic acid derivatives.
  • Mountanea, A. G., et al. (2023). Literature methods for the synthesis of hydroxamic acids and this work. ResearchGate. [Link]

  • González-Bello, C., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Schumacher, D., et al. (2024). Expanding the payload scope in antibody-drug conjugates by delivery of hydroxy-containing drugs through self-immolative phosphoramidates. Nature Communications. [Link]

  • González-Bello, C., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ResearchGate. [Link]

  • Scott, J. S., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Morán-Megías, C., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. [Link]

  • Onuscakova, M., et al. (2021). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. Archiv der Pharmazie. [Link]

  • Wagner, F. F., et al. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry. [Link]

  • Reddy, P. G., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Moradei, O. M., et al. (2007). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Journal of Medicinal Chemistry. [Link]

  • Morán-Megías, C., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]

  • ResearchGate. (2022). Hydroxylamine derivatives used for the synthesis of primary anilines. ResearchGate. [Link]

  • Sbardella, G., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules. [Link]

  • Ambrx. (2023). AMT-562, a Novel HER3-targeting Antibody–Drug Conjugate, Demonstrates a Potential to Broaden Therapeutic Opportunities for HER3-expressing Tumors. Clinical Cancer Research. [Link]

  • NJ Bio, Inc. (2025). Recent Advances in ADCs. NJ Bio, Inc.. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-hydroxylamine: A Key Component in Advancing Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. LinkedIn. [Link]

  • Smith, A. M., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]

Sources

Method

Advanced Enzymatic Acetylation Assays for N-Hydroxycadaverine Substrates

Target Enzyme: Desferrioxamine Biosynthesis Acetyltransferase (DesC and Homologues) Introduction & Biological Context The enzymatic acetylation of N-hydroxycadaverine is a critical "gateway" step in the biosynthesis of h...

Author: BenchChem Technical Support Team. Date: February 2026

Target Enzyme: Desferrioxamine Biosynthesis Acetyltransferase (DesC and Homologues)

Introduction & Biological Context

The enzymatic acetylation of N-hydroxycadaverine is a critical "gateway" step in the biosynthesis of hydroxamate siderophores, most notably Desferrioxamine B (DFOB) . In this pathway, L-lysine is first decarboxylated to cadaverine (by DesA), then N-hydroxylated (by DesB). The resulting N-hydroxycadaverine is relatively unstable and must be rapidly acylated to prevent degradation.

The enzyme DesC (an acyl-CoA-dependent acyltransferase) catalyzes the transfer of an acetyl group from Acetyl-CoA to the N-hydroxyl amine, forming N-acetyl-N-hydroxycadaverine (HAC) . This monomer is subsequently condensed by the NIS synthetase DesD to form the final siderophore.

Why this assay matters:

  • Drug Development: Siderophore uptake systems are targets for "Trojan Horse" antibiotics.

  • Biocatalysis: DesC is promiscuous; it can accept succinyl-CoA (forming HSC) or acetyl-CoA. Controlling this selectivity is key for engineering novel chelators.

  • Instability: The substrate (N-hydroxycadaverine) is prone to oxidation, making standard "off-the-shelf" assays difficult.

Pathway Visualization

The following diagram illustrates the position of the acetylation step within the wider biosynthetic logic, highlighting the competing succinylation pathway.

DesPathway Lysine L-Lysine DesA DesA (Decarboxylase) Lysine->DesA Cadaverine Cadaverine DesB DesB (Monooxygenase) Cadaverine->DesB NH_Cad N-hydroxycadaverine (Unstable Intermediate) DesC DesC (Acyltransferase) NH_Cad->DesC + Acetyl-CoA NH_Cad->DesC + Succinyl-CoA HAC N-acetyl-N-hydroxycadaverine (HAC) HSC N-succinyl-N-hydroxycadaverine (HSC) DesA->Cadaverine DesB->NH_Cad DesC->HAC Acetylation DesC->HSC Succinylation

Caption: The DesC-mediated bifurcation point. DesC dictates the ratio of acetylated (HAC) to succinylated (HSC) monomers, which determines the final siderophore structure.

Critical Reagent Preparation

Warning: N-hydroxycadaverine is not shelf-stable for long periods. It is prone to disproportionation and oxidation.

Option A: Chemical Synthesis (Fukuyama-Mitsunobu)

For precise kinetic characterization, chemically synthesized substrate is preferred over in-situ generation to ensure accurate concentration values.

  • Starting Material: 5-aminopentan-1-ol.

  • Protection: Install N-Boc and O-benzyl groups to generate the protected precursor.

  • Deprotection: Remove protecting groups immediately prior to assay use via hydrogenation or acid hydrolysis (depending on strategy).

  • Storage: Store as the HCl salt at -80°C under argon.

Option B: Enzymatic Generation (Coupled)

If synthesis is not feasible, generate the substrate in situ using purified DesB.

  • Mix: 1 mM Cadaverine + 10 µM DesB + 2 mM NADPH + 10 µM FAD.

  • Incubate: 30 mins at 25°C.

  • Use: Aliquot directly into the DesC assay. Note: This complicates kinetics due to residual NADPH and DesB.

Protocol 1: Continuous Spectrophotometric Assay (DTNB)

Principle: DesC transfers the acetyl group from Acetyl-CoA to N-hydroxycadaverine, releasing free Coenzyme A (CoA-SH). The thiol of CoA-SH reacts with DTNB (Ellman's Reagent) to form TNB, which absorbs strongly at 412 nm.

Reagents
  • Assay Buffer: 50 mM Sodium Phosphate, pH 8.0 (DesC optimum).

  • Substrate Stock: 10 mM N-hydroxycadaverine (freshly prepared in degassed water).

  • Cofactor Stock: 10 mM Acetyl-CoA.

  • Detection Reagent: 10 mM DTNB in 0.1 M Phosphate buffer pH 8.0.

  • Enzyme: Purified recombinant DesC (0.5 – 5 µM final).

Procedure
  • Blanking: In a quartz cuvette or clear 96-well plate, add:

    • Buffer to final volume (typically 200 µL).

    • 0.2 mM DTNB.

    • 0.5 mM Acetyl-CoA.

    • Enzyme (DesC).[1]

    • Monitor at 412 nm for 2 minutes to establish background hydrolysis rate.

  • Initiation: Add N-hydroxycadaverine (variable conc. 0 – 500 µM) to initiate the reaction.

  • Measurement: Monitor Absorbance (412 nm) continuously for 5–10 minutes at 25°C.

  • Quantification: Use the extinction coefficient of TNB (

    
    ) to calculate the rate of CoA release (µM/min).
    

Self-Validating Check:

  • If the background rate (Acetyl-CoA + DTNB + Enzyme) is >10% of the signal rate, the enzyme prep may contain contaminating thioesterases or the Acetyl-CoA is degraded.

Protocol 2: Orthogonal Validation via LC-MS

Purpose: DTNB detects any CoA release. LC-MS confirms the specific formation of N-acetyl-N-hydroxycadaverine , ruling out non-productive hydrolysis or succinylation.

Workflow
  • Reaction: Prepare 100 µL reaction mix as in Protocol 1 (minus DTNB).

  • Quenching: At

    
     min, quench with 100 µL ice-cold Acetonitrile + 0.1% Formic Acid.
    
  • Centrifugation: Spin at 15,000 x g for 10 min to remove protein.

  • Analysis: Inject 5 µL onto a C18 Reverse Phase column.

Mass Spectrometry Parameters
ParameterSetting
Ionization ESI Positive Mode
Substrate (N-OH-Cad) [M+H]+ = 133.1 Da
Product (HAC) [M+H]+ = 175.1 Da (+42 Da shift)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Data Interpretation: A successful assay will show the time-dependent depletion of the 133.1 Da peak and the appearance of the 175.1 Da peak. If using Succinyl-CoA, look for a +100 Da shift (233.1 Da).

Data Analysis & Kinetics

To determine the catalytic efficiency (


) of DesC:
  • Calculate Velocity (

    
    ): 
    
    
    
    
    (Where
    
    
    is pathlength in cm)
  • Plot: Initial velocity (

    
    ) vs. Substrate Concentration 
    
    
    
    .
  • Fit: Use Non-Linear Regression (Michaelis-Menten model).

Expected Values (Field-Proven Insights):

  • 
    :  Typically in the low micromolar range (10–50 µM) for siderophore biosynthetic enzymes.
    
  • Substrate Inhibition: High concentrations of N-hydroxycadaverine (>1 mM) may inhibit DesC due to non-productive binding modes, a common feature in this pathway.

Troubleshooting Guide

IssueProbable CauseSolution
High Background Signal Free thiols in enzyme prep (DTT/BME).Dialyze enzyme into TCEP or non-thiol reducing agents before assay.
No Activity Substrate oxidation.Verify N-hydroxycadaverine integrity via LC-MS before starting.
Non-Linear Rates Product inhibition by CoA.Add a CoA scavenger (e.g., phosphotransacetylase) or reduce assay time.

References

  • Biosynthesis of Desferrioxamine B: Challis, G. L. (2005). "A widely distributed bacterial pathway for siderophore biosynthesis independent of nonribosomal peptide synthetases." ChemBioChem.

  • DesB Kinetics & Substrate Handling: Giddings, L. A., et al. (2021). "Characterization of a broadly specific cadaverine N-hydroxylase involved in desferrioxamine B biosynthesis in Streptomyces sviceus." PLOS ONE. [2]

  • DTNB Assay for Acetyltransferases: Foyn, H., et al. (2017). "DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity." Methods in Molecular Biology.

  • Chemical Synthesis of N-hydroxycadaverine: Bergeron, R. J., et al. (1989). "The Total Synthesis of Bisucaberin." Tetrahedron.

  • DesC Acetylation Mechanism: Barona-Gomez, F., et al. (2004). "Multiple biosynthetic and uptake systems mediate siderophore-dependent iron acquisition in Streptomyces coelicolor A3(2)." Microbiology.

Sources

Application

Application Note: Modular Synthesis of Artificial Hydroxamate Siderophores

Executive Summary This guide details the chemical methodology for synthesizing biomimetic artificial siderophores using the privileged scaffold N-(5-aminopentyl)hydroxylamine (also known as N-hydroxycadaverine). This dia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical methodology for synthesizing biomimetic artificial siderophores using the privileged scaffold N-(5-aminopentyl)hydroxylamine (also known as N-hydroxycadaverine). This diamine/hydroxylamine hybrid is the fundamental repeating unit of the bacterial siderophore Desferrioxamine B (DFO-B) .

Unlike fermentation-based extraction, total chemical synthesis allows for the introduction of non-natural linkers, fluorescent tags, or "Trojan Horse" antibiotic conjugates. This protocol focuses on a modular, iterative solution-phase synthesis that prioritizes yield, purity, and the stability of the oxidation-prone hydroxamate group.

Strategic Design & Mechanism

The Pharmacophore

The high affinity of DFO-B for Fe(III) (


) arises from three hydroxamate bidentate ligands spaced by flexible pentyl chains. The N-(5-aminopentyl)hydroxylamine unit provides the critical 5-atom spacing required to wrap around the octahedral iron center without steric strain.
Synthetic Strategy: The "Retro-Hydroxamate" Approach

We utilize a convergent strategy where the N-(5-aminopentyl)hydroxylamine scaffold is treated as a "monomer" that is sequentially extended using succinic acid linkers.

  • Challenge: The free hydroxylamine (-NHOH) is nucleophilic and prone to oxidation.

  • Solution: We utilize orthogonal protection. The hydroxamate oxygen is benzyl-protected (O-Bn), and the terminal amine is Boc-protected. This allows robust amide coupling using standard peptide chemistry (HBTU/DIPEA) without chemoselectivity issues.

Synthesis Logic Diagram

SiderophoreSynthesis Precursor N-(5-aminopentyl) hydroxylamine (Protected) Coupling Amide Coupling (HBTU/DIPEA) Precursor->Coupling Amine Nucleophile Linker Succinic Anhydride Linker->Coupling Carboxyl Electrophile Deprotection TFA Deprotection (Boc Removal) Coupling->Deprotection Intermediate Dimer Cycle Iterative Elongation Deprotection->Cycle Cycle->Coupling Repeat x2 Final Global Deprotection (H2 / Pd-C) Cycle->Final Trimer Formed Product Artificial Siderophore Final->Product Active Fe-Binder caption Fig 1. Modular assembly logic for hydroxamate siderophores.

Materials & Pre-Requisites

Critical Reagent Handling:

  • 1-amino-5-(benzyloxyamino)pentane (The Monomer): This is the protected form of N-(5-aminopentyl)hydroxylamine. Free hydroxylamines are unstable; therefore, the O-Benzyl protected form is mandatory for the assembly phase.

  • Solvents: Anhydrous DMF and DCM must be used to prevent hydrolysis of activated esters.

Table 1: Key Reagents

Reagent Role Specifications
N-Boc-1-amino-5-(benzyloxyamino)pentane Monomer A >98% Purity, stored at -20°C
Succinic Anhydride Linker Recrystallized from acetic anhydride
HBTU Coupling Agent Standard Peptide Grade
DIPEA (Hünig's Base) Base Distilled over CaH₂

| 10% Pd/C | Catalyst | For hydrogenolysis (O-Bn removal) |

Experimental Protocols

Protocol A: Preparation of the "Half-Acid" Building Block

Goal: Functionalize the hydroxylamine nitrogen with a succinyl linker to create the electrophilic half of the siderophore.

  • Dissolution: Dissolve N-Boc-1-amino-5-(benzyloxyamino)pentane (1.0 eq) in anhydrous Pyridine/DCM (1:1 v/v).

  • Acylation: Add Succinic Anhydride (1.2 eq) and DMAP (0.1 eq).

  • Reaction: Stir at Room Temperature (RT) for 12 hours under Argon.

    • Mechanism:[1][2][3] The secondary amine (hydroxylamine N) is less nucleophilic than a primary amine but reacts with the highly reactive anhydride. The pyridine acts as a proton sponge.

  • Work-up: Dilute with DCM, wash with 1N HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.[4]

  • Result: N-Boc-1-amino-5-(N-succinyl-N-benzyloxyamino)pentane (The "Carboxyl Component").

Protocol B: Iterative Peptide Coupling (The Extension)

Goal: Link the "Carboxyl Component" (from A) to a fresh "Amine Component" (deprotected monomer).

Step 1: Amine Generation (Boc-Removal)

  • Take the N-Boc protected monomer (or the growing chain).

  • Treat with TFA/DCM (1:1) for 30 minutes at 0°C.

  • Evaporate TFA in vacuo. Azeotrope with toluene 3x to remove residual acid.

  • Validation: ESI-MS should show loss of 100 Da (Boc group).

Step 2: HBTU Coupling

  • Activation: Dissolve the "Carboxyl Component" (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HBTU (1.05 eq). Stir for 5 mins.

    • Note: The solution should turn slightly yellow.

  • Coupling: Add the "Amine Component" (TFA salt from Step 1, 1.0 eq) dissolved in minimal DMF.

  • Incubation: Stir at RT for 4–16 hours.

  • Purification: Flash chromatography (MeOH/DCM gradient).

    • Target: This yields the protected Dimer. Repeat Protocol B to form the Trimer.

Protocol C: Global Deprotection & Isolation

Goal: Remove the Benzyl (O-Bn) and Boc groups to release the active siderophore.

  • Dissolution: Dissolve the protected oligomer in MeOH.

  • Hydrogenation: Add 10% Pd/C (20% by weight of substrate).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) for 4–12 hours.

    • Monitoring: TLC will show the disappearance of the UV-active benzyl spot.

  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Caution: Pd/C is pyrophoric. Keep wet with MeOH during disposal.

  • Final Boc Removal (if N-terminus is protected): Treat with TFA/DCM as in Protocol B, Step 1.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Characterization & Validation

Iron Binding Assay (CAS Assay)

The Chrome Azurol S (CAS) assay is the gold standard for validating siderophore activity.

  • Preparation: Mix 60 mL of CAS solution (605 mg CAS in 500 mL water) with 10 mL iron(III) solution (1 mM FeCl₃ in 10 mM HCl) and 40 mL HDTMA (72.9 mg in 40 mL water).

  • Method: Add synthesized siderophore to the blue CAS-Fe complex.

  • Result: A color change from Blue to Orange indicates successful iron abstraction by the siderophore.

Analytical Specifications (Example for DFO-B Analog)
ParameterMethodAcceptance Criteria
Identity ESI-MS[M+H]⁺ matches theoretical mass ± 0.1 Da
Purity HPLC (210 nm)> 95% Area Under Curve
Iron Affinity UV-Vis TitrationSpectral shift at 430 nm upon Fe(III) addition
Solubility VisualSoluble in Water/MeOH > 10 mg/mL
Workflow Diagram

Workflow Start Start: Protected Monomer Split Split Batch Start->Split PathA Path A: Succinylation (Create Acid) Split->PathA PathB Path B: Boc-Deprotection (Create Amine) Split->PathB Merge Coupling (HBTU) PathA->Merge PathB->Merge Check Desired Length? Merge->Check Repeat Deprotect N-term & Couple Check->Repeat No (Extend) Finish Global Deprotection (H2, Pd/C) Check->Finish Yes (Done) Repeat->Merge caption Fig 2. Convergent synthesis workflow for siderophore assembly.

References

  • Bergeron, R. J., et al. (1988). An Efficient Total Synthesis of Desferrioxamine B. Journal of Organic Chemistry.[5][6] [Link]

  • Miller, M. J. (1989). Syntheses and Therapeutic Potential of Hydroxamic Acid Based Siderophores and Analogues.[5][7][8] Chemical Reviews. [Link]

  • Codd, R., et al. (2024).[6] A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B. Journal of Organic Chemistry.[5][6] [Link]

  • Neilands, J. B. (1995). Siderophores: Structure and Function of Microbial Iron Transport Compounds.[9] Journal of Biological Chemistry. [Link]

Sources

Method

Application Notes and Protocols for Chemical Crosslinking Using Hydroxylamine-Functionalized Linkers

Introduction: The Power and Precision of Oxime Ligation In the landscape of bioconjugation, the ability to covalently link molecules with high specificity and stability under physiological conditions is paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the ability to covalently link molecules with high specificity and stability under physiological conditions is paramount. Among the array of chemoselective ligation strategies, the reaction between a hydroxylamine (or its alkoxyamine derivative) and an aldehyde or ketone to form a stable oxime bond has emerged as a particularly robust and versatile tool.[1][2] This chemistry offers researchers a powerful method for creating well-defined bioconjugates, from antibody-drug conjugates (ADCs) to immobilized proteins for biosensor applications.

Hydroxylamine-functionalized linkers are at the heart of this technology. The inherent nucleophilicity of the hydroxylamine group, a phenomenon known as the alpha effect, allows for its efficient reaction with carbonyl groups.[1] The resulting oxime linkage is significantly more stable than the analogous imine bond formed with primary amines and exhibits greater hydrolytic stability compared to hydrazone linkages, especially at neutral and acidic pH.[3][4] This heightened stability is critical for in vivo applications where premature cleavage of the linker can lead to off-target effects and reduced efficacy.[3]

This application note provides a comprehensive guide to the use of hydroxylamine-functionalized linkers in chemical crosslinking protocols. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for protein modification and conjugation, and offer insights into reaction optimization and troubleshooting.

The Chemistry of Oxime Bond Formation

The formation of an oxime bond is a two-step process involving the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the stable C=N-O linkage. The reaction is reversible and catalyzed by acid, with an optimal pH of approximately 4.5 for uncatalyzed reactions.[1][5] However, for many biological applications, maintaining physiological pH is crucial. To overcome the slower reaction rates at neutral pH, catalysts such as aniline can be employed to significantly accelerate the ligation.[6][7][8][9][10]

Diagram of Oxime Ligation:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Biomolecule1_NH2OH Biomolecule 1 (Hydroxylamine-functionalized) Hemiaminal Hemiaminal Intermediate Biomolecule1_NH2OH->Hemiaminal + Biomolecule2_CHO Biomolecule 2 (Aldehyde-functionalized) Biomolecule2_CHO->Hemiaminal Oxime_Conjugate Biomolecule 1 - Biomolecule 2 (Oxime Conjugate) Hemiaminal->Oxime_Conjugate - H₂O

Caption: General scheme of oxime bond formation.

A popular and commercially available system for bioconjugation utilizing a similar principle is the HyNic-4FB system, which forms a stable bis-aryl hydrazone bond. S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone) is used to introduce aromatic hydrazine groups onto one biomolecule, while S-4FB (succinimidyl 4-formylbenzoate) introduces an aromatic aldehyde on the other.[6][7] The resulting conjugate bond is notably stable across a wide pH range (2.0-10.0) and at elevated temperatures (up to 92°C).[6][7][11][12][13]

Materials and Reagents

Key Reagents:
  • Hydroxylamine-functionalized linker: These can be purchased with various reactive groups (e.g., NHS ester for targeting amines, maleimide for targeting thiols) and spacer arms (e.g., PEG) to suit the specific application.[]

  • Carbonyl-containing molecule or linker: This can be a small molecule, a protein with a genetically encoded aldehyde tag, or a biomolecule modified with an aldehyde- or ketone-introducing linker (e.g., S-4FB).

  • Biomolecules for conjugation: Proteins, antibodies, peptides, oligonucleotides, etc.

  • Buffers:

    • Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (for NHS ester reactions).[6][11]

    • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0.[7]

    • Aniline Catalyst Solution (optional): 100 mM aniline in Conjugation Buffer (prepare fresh).

  • Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving linkers.[7][11]

  • Purification tools: Desalting columns (e.g., spin columns), size exclusion chromatography (SEC), or dialysis cassettes.

Equipment:
  • Spectrophotometer or plate reader for protein concentration determination.

  • Reaction tubes (e.g., microcentrifuge tubes).

  • Pipettes and tips.

  • Vortex mixer and centrifuge.

  • Optional: HPLC system for analysis and purification.

Experimental Protocols

This section provides detailed protocols for a two-step conjugation process: first, the modification of biomolecules to introduce the reactive hydroxylamine and carbonyl functionalities, and second, the conjugation of these modified biomolecules.

Part 1: Modification of Biomolecules

The following protocols describe the modification of proteins through primary amines (e.g., lysine residues) using NHS ester-functionalized linkers.

This protocol details the modification of a protein with an NHS-ester-containing hydroxylamine linker.

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into Modification Buffer (pH 8.0). Ensure the buffer is free of primary amines (e.g., Tris or glycine).[7]

    • Determine the protein concentration using a standard method (e.g., BCA or A280 assay). Adjust the concentration to 1-5 mg/mL.[7]

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of the NHS-ester hydroxylamine linker in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Modification Reaction:

    • Add a calculated molar excess of the linker stock solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically. A starting point is a 10-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, non-reacted linker by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer (pH 6.0).

This protocol describes the modification of a protein with S-4FB to introduce aromatic aldehyde groups.

  • Protein Preparation:

    • Follow the same protein preparation steps as in Protocol 1A.

  • S-4FB Preparation:

    • Immediately before use, prepare a stock solution of S-4FB in anhydrous DMF or DMSO.

  • Modification Reaction:

    • Add a calculated molar excess of the S-4FB stock solution to the protein solution.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Purify the 4FB-modified protein using a desalting column equilibrated with Conjugation Buffer (pH 6.0). 4FB-modified proteins are generally stable and can be stored for extended periods.[15]

Table 1: Recommended Molar Excess of NHS-Ester Linker for Protein Modification

Protein ConcentrationMolar Equivalents of Linker
1.0 - 2.5 mg/mL10 - 20x
2.5 - 5.0 mg/mL5 - 10x

Note: These are starting recommendations and may require optimization.

Part 2: Oxime/Hydrazone Ligation

This protocol describes the conjugation of the hydroxylamine-modified biomolecule with the aldehyde-modified biomolecule.

Workflow for Biomolecule Conjugation:

G Start Start Prep_Bio1 Prepare Biomolecule 1 (e.g., Antibody) Start->Prep_Bio1 Prep_Bio2 Prepare Biomolecule 2 (e.g., Enzyme) Start->Prep_Bio2 Modify_Bio1 Modify with Hydroxylamine Linker (e.g., S-HyNic) Prep_Bio1->Modify_Bio1 Modify_Bio2 Modify with Aldehyde Linker (e.g., S-4FB) Prep_Bio2->Modify_Bio2 Purify_Bio1 Purify Modified Biomolecule 1 Modify_Bio1->Purify_Bio1 Purify_Bio2 Purify Modified Biomolecule 2 Modify_Bio2->Purify_Bio2 Conjugate Mix Modified Biomolecules (pH 6.0, optional catalyst) Purify_Bio1->Conjugate Purify_Bio2->Conjugate Purify_Conjugate Purify Final Conjugate (e.g., SEC) Conjugate->Purify_Conjugate Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify_Conjugate->Analyze End End Analyze->End

Caption: Step-by-step workflow for bioconjugation.

  • Combine Modified Biomolecules:

    • In a reaction tube, combine the hydroxylamine-modified biomolecule and the aldehyde-modified biomolecule in Conjugation Buffer (pH 6.0). A 1:1 molar ratio is a good starting point, but can be varied to drive the reaction to completion.

  • Catalysis (Optional but Recommended):

    • For accelerated reaction kinetics, add aniline to a final concentration of 10 mM.[6][7][16]

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The progress of the reaction can be monitored spectrophotometrically by measuring the absorbance at 354 nm for HyNic-4FB conjugates, which have a molar extinction coefficient of 29,000 L/(mol*cm).[6][7][16]

  • Purification of the Conjugate:

    • Purify the final conjugate from unreacted components using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography.

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE to confirm the formation of the higher molecular weight product. Mass spectrometry can be used for more detailed characterization.

    • Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a storage buffer containing a cryoprotectant like glycerol.

Self-Validation and Troubleshooting

A key aspect of a robust protocol is the ability to validate each step.

  • Quantification of Modification: The degree of modification (molar substitution ratio, or MSR) can be determined using colorimetric assays. For example, the number of HyNic groups can be quantified by reacting with 2-sulfobenzaldehyde, which forms a chromophore absorbing at 350 nm.[11]

  • Monitoring Conjugation: As mentioned, for certain linker systems like HyNic-4FB, the formation of the conjugate can be monitored in real-time by spectrophotometry.[16]

  • Final Product Analysis: SDS-PAGE and SEC-HPLC are essential for confirming the presence of the conjugate and assessing its purity.

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Modification Efficiency Inactive linker (hydrolyzed NHS ester)Prepare linker stock solutions fresh in anhydrous solvent.[7]
Presence of primary amines in the bufferUse amine-free buffers for modification.[7]
Suboptimal protein concentrationAdjust protein concentration to the recommended range.
Low Conjugation Yield Inefficient ligation kineticsAdd aniline catalyst to the conjugation reaction.[6][7]
Suboptimal pHEnsure the conjugation buffer is at the recommended pH (e.g., pH 6.0).[7]
Steric hindranceConsider using linkers with longer PEG spacers.
Precipitation of Protein High concentration of organic solvent from linker stockMinimize the volume of the linker stock solution added.
Protein instability at reaction pHPerform a pH stability study for your protein.

Conclusion

Chemical crosslinking using hydroxylamine-functionalized linkers provides a reliable and efficient method for the creation of stable bioconjugates. The high stability of the resulting oxime bond, coupled with the mild reaction conditions, makes this chemistry broadly applicable in research, diagnostics, and therapeutic development. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently implement this powerful technology in their workflows.

References

  • BenchChem. (n.d.). Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates.
  • Crisalli, P., & Kool, E. T. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(12), 4869–4878.
  • Popp, B. V., & Finn, M. G. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Vector Laboratories. (n.d.). S-4FB Linker (DMF Soluble).
  • Vector Laboratories. (n.d.). S-HyNic.
  • Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1).
  • Vector Laboratories. (n.d.). Protein-Protein Conjugation Kit.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • Vector Laboratories. (n.d.). S-HyNic Linker (DMF Soluble).
  • BenchChem. (n.d.). O-Decylhydroxylamine for Cross-Linking Applications.
  • Vector Laboratories. (n.d.). Sulfo S-4FB.
  • BOC Sciences. (n.d.). O-(3,6,9,12-Tetraoxapentadec-14-yn-1-yl)hydroxylamine.
  • Vector Laboratories. (n.d.). Sulfo S-HyNic Linker (Water Soluble).
  • Byeon, J. Y., et al. (2010).
  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management of N-(5-aminopentyl)hydroxylamine

[1] Current Status: Operational Topic: Prevention of oxidative degradation in aqueous media Target Audience: Drug Discovery & Bioconjugation Researchers[1] Introduction: The Stability Paradox N-(5-aminopentyl)hydroxylami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Prevention of oxidative degradation in aqueous media Target Audience: Drug Discovery & Bioconjugation Researchers[1]

Introduction: The Stability Paradox

N-(5-aminopentyl)hydroxylamine is a critical bifunctional linker used extensively in PROTAC development, glycan remodeling, and protein conjugation.[1] However, it presents a unique stability paradox: its utility lies in its nucleophilic reactivity (for oxime/hydrazone ligation), but this same reactivity makes it highly susceptible to oxidation.

In aqueous solutions, particularly at neutral or alkaline pH, this molecule rapidly degrades into nitrones and nitroso species. This degradation is not random; it is a deterministic process driven by three factors: Deprotonation , Dissolved Oxygen , and Trace Metals .

This guide provides the mechanistic understanding and protocols required to arrest this process.

Module 1: The Fundamentals of Degradation

To prevent oxidation, you must understand the mechanism.[1] The oxidation of N-alkylhydroxylamines is a two-electron process, often catalyzed by trace transition metals (


, 

) present in standard buffers.
The Oxidation Pathway

The hydroxylamine group (


) is the weak link.[1] Under oxidative stress, it converts to a nitrone, which is chemically inert toward the desired ketone/aldehyde targets, effectively killing your conjugation efficiency.

OxidationMechanism Substrate N-(5-aminopentyl)hydroxylamine (Active Nucleophile) Intermediate Radical/Nitroso Intermediate Substrate->Intermediate -2e⁻, -2H⁺ Product Nitrone / Oxime Polymer (Inactive Species) Intermediate->Product Polymerization/Rearrangement Metals Trace Metals (Fe³⁺, Cu²⁺) Metals->Substrate Catalyzes Oxygen Dissolved O₂ Oxygen->Substrate Oxidant pH pH > 6.0 (Deprotonation) pH->Substrate Activates

Figure 1: The oxidative cascade. Note that high pH activates the substrate by removing the protecting proton, while metals lower the activation energy for electron transfer to oxygen.

The pH Criticality

The stability of this molecule is dictated by the


 of its two functional groups.[1]
  • Primary Amine (

    
    ): 
    
    
    
    [2][3]
  • Hydroxylamine (

    
    ): 
    
    
    
    [2]

The Trap: At physiological pH (7.4), the primary amine is protonated (stable), but the hydroxylamine is largely deprotonated (free base). The free base form (


) is the species that oxidizes.[1] To stabilize it, you must force it into the protonated state (

).[1]
Module 2: Storage & Handling Protocols

This section outlines the "Golden Rules" for handling N-(5-aminopentyl)hydroxylamine.

Data: Stability vs. Conditions
ConditionpH EnvironmentDominant SpeciesHalf-Life (

)
Status
Phosphate Buffer 7.4

< 24 HoursCRITICAL
Water (Aerated) ~6.5Mixed~ 48 HoursPOOR
0.1 M HCl 1.0

> 6 MonthsSTABLE
pH 4.5 + EDTA 4.5

WeeksGOOD
Protocol A: Preparation of Stable Stock Solutions

Use this protocol for long-term storage of the reagent.

  • Solvent Preparation:

    • Use LC-MS grade water.[1]

    • Degas the water by sparging with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.[1]

  • Chelation (The Metal Trap):

    • Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 1 mM .[1] This sequesters trace iron/copper ions that catalyze oxidation.[1]

  • Acidification (The Proton Shield):

    • Adjust the solvent to pH 4.0 - 5.0 using dilute HCl or Acetic Acid.[1]

    • Why? This ensures the hydroxylamine nitrogen is protonated (

      
      ), rendering it resistant to oxidation.[1]
      
  • Dissolution:

    • Dissolve the N-(5-aminopentyl)hydroxylamine in this pre-treated solvent.[1]

  • Storage:

    • Aliquot into light-protective vials (amber glass).

    • Overlay with Argon gas before sealing.[1]

    • Store at -20°C .

Protocol B: Bioconjugation Conditions

Use this when you must mix the reagent with a protein/peptide at neutral pH.

  • Buffer Choice: Use Citrate or Acetate buffers (pH 4.5–5.[1]5) if the protein tolerates it.[1]

  • Catalytic Boost: If working at neutral pH (6.5–7.[1]5) is unavoidable:

    • Add 10–100 mM Aniline or p-phenylenediamine .[1] These act as nucleophilic catalysts that accelerate the desired oxime ligation, allowing the reaction to finish before significant oxidation occurs.

    • Include 1 mM TCEP (Tris(2-carboxyethyl)phosphine).[1] TCEP does not reduce hydroxylamines but prevents the accumulation of oxidative byproducts and keeps protein cysteines reduced.[1]

Module 3: Troubleshooting Center (FAQ)

Q1: My solution has turned a faint yellow color. Is it still usable?

  • Diagnosis: Yellowing indicates the formation of nitrones or azo-like oligomers.[1]

  • Verdict: Discard immediately. Nitrones are electrophilic and can non-specifically react with nucleophiles on your protein, leading to heterogeneous conjugates.[1]

  • Correction: Review your degassing procedure. Oxygen is the primary culprit here.[1]

Q2: LC-MS shows a peak at [M-2].[1] What is this?

  • Diagnosis: This is the signature of oxidation.[1]

    • Target Mass (

      
      ): 
      
      
      
    • Observed Mass (

      
      ): 
      
      
      
      (Nitroso) or
      
      
      (Nitrone).[1]
  • Correction: Add 1 mM EDTA to your buffers. The oxidation is likely being driven by trace metal catalysis in your water source.[1]

Q3: Can I use DTT to prevent this oxidation?

  • Analysis: DTT is a thiol-based reductant.[1] While it reduces disulfides, it can react with nitrones or nitroso intermediates, creating complex side-products.[1]

  • Recommendation: Use TCEP instead.[1] It is more stable, effective at lower pH, and does not interfere with hydroxylamine chemistry.

Module 4: Decision Logic for Experimental Design

Use this flow to determine the correct handling for your specific experiment.

StabilityLogic Start Start: Experimental Design State Select State Start->State Solid Solid Powder State->Solid Solution Aqueous Solution State->Solution SolidAction Store at -20°C Desiccator Argon Flush Solid->SolidAction CheckpH Check pH Requirement Solution->CheckpH Acidic pH < 5.0 CheckpH->Acidic Neutral pH 6.0 - 8.0 CheckpH->Neutral Safe Safe Zone Add EDTA (1mM) Acidic->Safe Danger Danger Zone Rapid Oxidation Neutral->Danger Mitigation Mitigation Strategy: 1. Degas Solvents 2. Add Aniline Catalyst 3. Use Excess Reagent Danger->Mitigation

Figure 2: Decision matrix for handling N-(5-aminopentyl)hydroxylamine.

References
  • Mechanism of Hydroxylamine Oxid

    • Title: Oxidative Syntheses of N,N-Dialkylhydroxylamines[4][5][6]

    • Source: J. Org.[1][4] Chem. 2024, 89, 12, 8767–8772[4]

    • URL:[Link]

  • Metal-Catalyzed Oxid

    • Title: Copper-Catalyzed Aerobic Oxidation of N-Substituted Hydroxylamines[1][7]

    • Source: Org.[1][3][4][5][6][8] Lett. 2003, 5, 23, 4397–4400

    • URL:[Link]

  • pKa and Stability Fundamentals

    • Title: Simple Method for the Estimation of pKa of Amines (D
    • Source: Croat.[1] Chem. Acta 87 (2014) 343–348[1]

    • URL:[Link][9]

  • Safety and Storage Guidelines

    • Title: Storage and Use of Hydroxylamine Free Base[1]

    • Source: Texas A&M Engineering / DOE Lessons Learned

Sources

Optimization

Technical Support Center: N-(5-aminopentyl)hydroxylamine Stability Guide

The following technical guide addresses the stability, handling, and optimal pH conditions for N-(5-aminopentyl)hydroxylamine (also known as N-hydroxycadaverine ). This guide is structured for researchers working in side...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and optimal pH conditions for N-(5-aminopentyl)hydroxylamine (also known as N-hydroxycadaverine ).

This guide is structured for researchers working in siderophore biosynthesis, chelation chemistry, or enzymatic assays involving DesB/DesC analogs.

Executive Summary: The Stability-Reactivity Paradox

N-(5-aminopentyl)hydroxylamine (


) is a bifunctional building block primarily known as the precursor to Desferrioxamine B (DFOB) . Its handling requires navigating a critical trade-off:
  • Stability Zone (pH < 6.0): The molecule is stable only when the hydroxylamine nitrogen is protonated (

    
    ).
    
  • Reactivity Zone (pH 7.5 – 8.5): Enzymatic acylation (e.g., by DesC) or chemical conjugation requires the nucleophilic, deprotonated form (

    
    ), which is highly susceptible to oxidative degradation .
    

Core Recommendation: Store as a solid hydrochloride salt at -20°C . Perform all reactions in degassed buffers containing chelators (EDTA/DTPA) to prevent metal-catalyzed oxidation.

Critical Troubleshooting Guides (Q&A)

Section A: Storage & Degradation Issues

Q1: My stock solution has turned from colorless to a faint yellow/brown. Is it still usable? Status: Compromised. Root Cause: This indicates oxidation . N-substituted hydroxylamines (


) are reducing agents. In the presence of oxygen and trace metals (especially Fe³⁺ or Cu²⁺), they oxidize to nitrones  or nitroso  intermediates. The color comes from conjugated oxidation byproducts or metal-complexes.
Corrective Action: 
  • Discard the solution.

  • Validation: Check the UV-Vis spectrum. Pure N-hydroxycadaverine has low absorbance >250 nm. A broad shoulder appearing around 280–320 nm indicates nitrone formation.

  • Prevention: Always prepare fresh. If storage is mandatory, use 10 mM HCl (pH ~2) as the solvent and store under argon at -80°C.

Q2: I am seeing poor yields in my acylation reaction. Is the pH wrong? Status: Likely pH Mismatch or Oxidation. Diagnostic:

  • If pH < 7.0: The hydroxylamine nitrogen (

    
    ) is protonated (
    
    
    
    ), rendering it non-nucleophilic. It cannot attack the acyl-CoA or NHS-ester.
  • If pH > 8.5: The amine (

    
    ) starts to compete, but more critically, the rate of auto-oxidation  increases exponentially.
    Solution: 
    
  • Target pH 7.5 – 8.0 .

  • Buffer: Use HEPES or Phosphate (degassed).

  • Additives: Include 1 mM DTPA (Diethylenetriaminepentaacetic acid) or EDTA to sequester trace iron, which acts as a catalyst for hydroxylamine decomposition.

Section B: Solubility & Handling

Q3: The compound is hygroscopic and difficult to weigh. How do I handle it? Status: Normal Property. Explanation: The dihydrochloride salt is extremely hygroscopic. Absorption of water leads to hydrolysis risks and weighing errors. Protocol:

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Weigh quickly in a dry box or prepare a concentrated stock solution (e.g., 100 mM in water) immediately and determine the precise concentration via titration or quantitative NMR, rather than relying on solid weight.

Technical Data & Stability Logic

pKa and Protonation States

Understanding the protonation state is the key to stability.

Functional GroupApprox. pKaState at pH 5.0State at pH 8.0Implication
Primary Amine (

)
~10.5Protonated (

)
Protonated (

)
Remains charged; good solubility.
Hydroxylamine (

)
~6.0Protonated (

)
Deprotonated (

)
pH 8.0 is the "Sweet Spot" for reaction but high risk for oxidation.
Degradation Pathway Visualization

The following diagram illustrates the transition from the stable salt form to the reactive (and unstable) free base.

G cluster_0 Critical Handling Window Salt Stable Salt Form (pH < 5) [R-NH2+-OH] FreeBase Reactive Species (pH 7-8) [R-NH-OH] Salt->FreeBase Deprotonation (pH > 6.0) Oxidation Oxidation Byproducts (Nitrones/Nitroso) [Unusable] FreeBase->Oxidation O2 + Trace Metals (Slow) Acylated Acylated Product (Hydroxamate) [Stable] FreeBase->Acylated Acyl Donor (Fast)

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this for long-term storage of the reference material.

  • Solvent: 10 mM HCl (degassed).

  • Dissolution: Dissolve the N-(5-aminopentyl)hydroxylamine dihydrochloride to a concentration of 50–100 mM.

  • Aliquot: Dispense into single-use aliquots (avoid freeze-thaw cycles).

  • Storage: Store at -80°C. Stability: >6 months.

Protocol B: Optimized Conjugation/Acylation Workflow

Use this for enzymatic (DesC) or chemical acylation.

  • Buffer Prep: Prepare 100 mM HEPES, pH 8.0.

    • Crucial Step: Bubble Argon or Nitrogen through the buffer for 15 minutes.

    • Add 1 mM EDTA or DTPA.

  • Reaction Assembly:

    • Thaw the acidic stock solution (from Protocol A) immediately before use.

    • Add substrate (Acyl-CoA or NHS ester) to the buffer.

    • Add N-(5-aminopentyl)hydroxylamine last.

  • Incubation: Incubate at 37°C (enzymatic) or RT (chemical) under an inert atmosphere if possible.

  • Quenching: Acidify to pH 3.0 with dilute HCl if the reaction needs to be stopped for analysis (stabilizes the product and remaining reactant).

References & Authoritative Grounding

  • SidA/DesB Mechanism & Stability:

    • Source: This paper details the enzymatic generation of N-hydroxycadaverine and its inherent instability/reactivity in aerobic environments.

    • Citation: Hippler, M. et al. "Biosynthesis of desferrioxamine siderophores initiated by decarboxylases." Archives of Biochemistry and Biophysics, 2020.[1] Link

  • The "pH Switch" in Acylation:

    • Source: Describes the pH-dependent acylation logic (N- vs O-acylation) and the pKa properties of the hydroxylamine group in deferoxamine precursors.

    • Citation: Kudo, F. et al. "Acetyl-CoA-Mediated Post-Biosynthetic Modification of Desferrioxamine B Generates N- and N-O-Acetylated Isomers Controlled by a pH Switch." ACS Chemical Biology, 2018. Link

  • General Hydroxylamine Handling:

    • Source: Standard safety and stability data for hydroxylamine derivatives.

    • Citation: Sigma-Aldrich/Merck Safety Data Sheet (SDS) for Hydroxylamine Hydrochloride. Link

  • Siderophore Biosynthesis Pathways:

    • Source: Comprehensive review of the DesABCD pathway.

    • Citation: Challis, G. L. "A widely distributed bacterial pathway for siderophore biosynthesis independent of nonribosomal peptide synthetases." ChemBioChem, 2005. Link

Sources

Troubleshooting

Technical Support: Purification Strategies for N-(5-aminopentyl)hydroxylamine

Case ID: PUR-NH2OH-001 Status: Active Guide Executive Summary N-(5-aminopentyl)hydroxylamine is a bifunctional linker commonly used in bioconjugation (e.g., glycan labeling, PROTAC linker synthesis, or protein modificati...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NH2OH-001
Status: Active Guide

Executive Summary

N-(5-aminopentyl)hydroxylamine is a bifunctional linker commonly used in bioconjugation (e.g., glycan labeling, PROTAC linker synthesis, or protein modification).[1] It contains two distinct nitrogen centers:[2][3]

  • Hydroxylamine (

    
    ):  Highly nucleophilic at acidic/neutral pH; reacts specifically with aldehydes/ketones to form oximes.[2]
    
  • Primary Amine (

    
    ):  Basic; serves as a handle for further conjugation (e.g., with NHS esters).[2]
    

The Challenge: Because this reagent is small, highly polar, and basic, it often co-elutes with polar products in Reverse Phase (RP) chromatography and can suppress ionization in Mass Spectrometry (MS).[2]

This guide details three validated workflows for removing unreacted N-(5-aminopentyl)hydroxylamine, categorized by the nature of your product.

Module 1: Purification Decision Matrix

Before selecting a protocol, identify your product class.[2] The physicochemical difference between your product and the reagent dictates the method.[2]

Purification_Decision_Tree Start Identify Conjugate Product LargeMol Macromolecule (> 5 kDa) (Antibody, Protein, Polymer) Start->LargeMol SmallMol Small Molecule / Peptide (< 2 kDa) Start->SmallMol SEC Method A: Size Exclusion / Desalting (Spin Columns / Dialysis) LargeMol->SEC Size Diff >> 10x CheckCharge Is Product Basic? SmallMol->CheckCharge AcidicProd No (Neutral/Acidic) (e.g., Glycans, Neg. Peptides) CheckCharge->AcidicProd Charge Diff BasicProd Yes (Positively Charged) CheckCharge->BasicProd Similar Charge SCX Method B: Cation Exchange (SCX) (Reagent Sticks, Product Elutes) AcidicProd->SCX RPHPLC Method C: RP-HPLC / HILIC (Gradient Optimization) BasicProd->RPHPLC

Figure 1: Decision matrix for selecting the optimal purification strategy based on product molecular weight and charge.

Module 2: Detailed Protocols

Method A: Size Exclusion (For Proteins/Antibodies)

Best for: Antibody-Drug Conjugates (ADCs), Protein labeling.[2] Mechanism: The reagent (MW ~118 Da) is significantly smaller than proteins (>10 kDa).[2]

Protocol:

  • Quench (Optional): Add excess acetone (1% v/v) to the reaction mixture. This converts unreacted hydroxylamine to acetone oxime, preventing non-specific binding during purification, though it does not remove the molecule itself.[2]

  • Equilibration: Equilibrate a Desalting Spin Column (e.g., Zeba™, PD-10) or Dialysis Cassette with your storage buffer (e.g., PBS, pH 7.4).[2]

  • Loading: Apply the reaction mixture to the resin.

  • Elution:

    • Spin Column: Centrifuge at recommended speed (typically 1000 x g for 2 min). The protein elutes; the small reagent is trapped in the resin pores.[2]

    • Dialysis:[2] Dialyze against 1000x volume of buffer for 4 hours at 4°C. Repeat twice.

Validation:

  • A280 nm: Monitor protein recovery.

  • Reagent Check: The reagent does not absorb significantly at 280 nm, but interference can be checked via LC-MS if high precision is needed.

Method B: Cation Exchange (SCX) SPE

Best for: Neutral or Acidic Small Molecules (e.g., Glycans, Oligonucleotides).[2] Mechanism: N-(5-aminopentyl)hydroxylamine is basic (Primary amine pKa ~10.5).[2] At neutral pH, it is positively charged and binds strongly to SCX resins.[2] Neutral/acidic products will flow through.[2]

Protocol:

  • Column: Use a Strong Cation Exchange (SCX) SPE cartridge (e.g., silica-based propylsulfonic acid).[2]

  • Conditioning: Flush with Methanol (1 mL) followed by Water (1 mL).

  • Loading: Adjust reaction mixture pH to ~6.0–7.0. Load onto the cartridge.[2]

    • The Reagent: Binds to the sulfonic acid groups.[2]

    • The Product: Flows through (collect this fraction).[2]

  • Washing: Wash with 1-2 column volumes of water or low-salt buffer.[2] Collect and pool with the flow-through.[2]

  • Regeneration (Waste): Elute the bound reagent with 5% Ammonium Hydroxide in Methanol (to confirm removal/mass balance) and discard.

Method C: Reverse Phase (RP-HPLC) with Ion Pairing

Best for: Hydrophobic small molecules where Method B is unsuitable.[2] Mechanism: The reagent is highly polar and elutes in the void volume (dead time) of C18 columns.

Protocol:

  • Column: C18 Analytical or Semi-Prep Column.[2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

    • Note: TFA acts as an ion-pairing agent, improving the peak shape of the amine but keeping it hydrophilic enough to elute early.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • Hold 0% B for 5 minutes (Elution of N-(5-aminopentyl)hydroxylamine).

    • Ramp to 100% B over 20 minutes (Elution of hydrophobic conjugate).

Data Interpretation:

ComponentRetention Time (Approx)Behavior
Reagent 1.5 - 2.5 minElutes near void volume; broad peak due to polarity.
Product > 10 minRetained by alkyl chains; elutes during gradient ramp.[2]

Module 3: Troubleshooting & FAQ

Q1: The reagent is co-eluting with my product on HPLC. What now?

Diagnosis: Your product likely has similar polarity to the linker.[2] Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[2]

  • Why? HILIC separates based on polarity.[2] The highly polar diamine linker will be strongly retained, while less polar conjugates often elute earlier or with significantly different selectivity.[2]

  • Mobile Phase: High organic (90% ACN) to Low organic gradient.[2]

Q2: Can I use chemical scavenging instead of chromatography?

Yes. If you cannot run chromatography, use Aldehyde-Functionalized Beads .[2]

  • Mechanism: The unreacted hydroxylamine group on the reagent will form an oxime bond with the aldehyde beads.[2]

  • Protocol: Add polymer-supported aldehyde resin (e.g., 4-Benzyloxybenzaldehyde polystyrene) to the reaction mixture. Agitate for 1-2 hours. Filter off the beads.[2] The filtrate contains your product, stripped of the hydroxylamine reagent.[2]

Q3: I see a "doublet" peak in MS for my product. Is this the reagent?

Likely No. The reagent would appear as a distinct low-mass peak (MW ~118). A doublet in the product peak usually indicates:

  • Syn/Anti Isomerism: Oxime bonds (

    
    ) exist as E and Z isomers, which can separate slightly on HPLC.[2] This is a property of your product, not an impurity.
    
  • Incomplete Reaction: Check for the mass of the starting material.[2]

References

  • BenchChem. Troubleshooting incomplete or failed oxime ligation reactions. Retrieved from BenchChem Technical Guides.[2] Link[2]

  • PubChem. N-(5-aminopentyl)hydroxylamine Compound Summary. National Center for Biotechnology Information.[2] Link[2]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation.[2] Journal of Organic Chemistry, 78(3), 1184-1189.[2] (Describes the kinetics and behavior of aniline-catalyzed oxime ligations). Link[2]

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Amines and Hydroxylamines.[2] (General reference for handling amine-reactive crosslinkers). Link

  • Agilent Technologies. Strategies for the Purification of Highly Polar Compounds using HILIC. Technical Note 5990-xxxx.[2] Link

Sources

Optimization

Technical Support Center: Resolving Peak Tailing of Hydroxylamines in HPLC

Role: Senior Application Scientist Topic: Troubleshooting & Method Optimization for Hydroxylamines Audience: Pharmaceutical Researchers & QC Scientists Introduction: The "Perfect Storm" of Hydroxylamine Analysis Hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting & Method Optimization for Hydroxylamines Audience: Pharmaceutical Researchers & QC Scientists

Introduction: The "Perfect Storm" of Hydroxylamine Analysis

Hydroxylamines (R-NH-OH) present a unique set of chromatographic challenges that frequently result in severe peak tailing, retention loss, and poor sensitivity. As a Senior Application Scientist, I often describe this as a "perfect storm" of three physicochemical factors:

  • Strong Silanol Interaction: Hydroxylamines are strong bases (pKa ~6.0). At typical acidic HPLC pH (2.0–4.0), they exist as protonated cations (

    
    ), which interact aggressively with residual anionic silanols on silica columns, causing "shark-fin" tailing.
    
  • Metal Chelation: The N-O moiety is a potent bidentate ligand. It chelates trace metals (Fe, Al) in the stainless steel flow path or silica matrix, leading to broad, asymmetric peaks.

  • Low UV Response: The lack of a conjugated

    
    -system makes direct UV detection difficult, often forcing analysts to operate at low wavelengths (<210 nm) where baseline noise and drift obscure peak shape.
    

This guide provides a self-validating troubleshooting workflow to resolve these issues, moving from mobile phase optimization to advanced derivatization strategies.

Part 1: Diagnostic Workflow

Before altering your method, use this decision matrix to identify the root cause of the tailing.

Diagram 1: Troubleshooting Decision Tree

TroubleshootingTree Start START: Peak Tailing Observed CheckpH Check Mobile Phase pH Is pH within ±1 unit of pKa (approx 6.0)? Start->CheckpH pH_Yes Yes: pH 5.0 - 7.0 CheckpH->pH_Yes Yes pH_No No: pH < 4.0 CheckpH->pH_No No Action_pH ACTION: Shift pH. Operate at pH 3.0 (fully ionized) or pH 7.5+ (neutral, if column allows) pH_Yes->Action_pH CheckLoad Check Sample Load Does dilution improve symmetry? pH_No->CheckLoad Load_Yes Yes CheckLoad->Load_Yes Yes Load_No No CheckLoad->Load_No No Action_Load ACTION: Mass Overload. Reduce injection volume. Load_Yes->Action_Load CheckChelation Check Metal Chelation Add 5mM EDTA or use PEEK tubing. Load_No->CheckChelation Chelation_Yes Shape Improves CheckChelation->Chelation_Yes Yes Chelation_No No Change CheckChelation->Chelation_No No Action_Chelation ACTION: System Passivation or 'Bio-inert' Hardware Chelation_Yes->Action_Chelation CheckColumn Check Column Chemistry Is it a Type-B / End-capped Silica? Chelation_No->CheckColumn

Figure 1: Step-by-step diagnostic logic to isolate physical vs. chemical causes of peak tailing.

Part 2: Frequently Asked Questions & Solutions

Category 1: Mobile Phase Chemistry

Q1: I am running my separation at pH 6.0, but the peak is broad and tails. Why? A: You are operating in the "Danger Zone." Hydroxylamine has a pKa of approximately 5.96 . At pH 6.0, the analyte exists as a 50/50 mixture of protonated (cationic) and neutral species.

  • The Mechanism: The cation interacts with silanols, while the neutral species interacts with the C18 ligand. These two populations interconvert slowly on the chromatographic timescale, resulting in kinetic peak broadening and tailing.

  • The Fix: Move the pH at least 2 units away from the pKa.

    • Option A (Recommended): Lower pH to 2.5 – 3.0 . This forces the analyte into the fully protonated state (

      
      ). While this increases silanol repulsion, you can manage it with high ionic strength buffers (see Q2).
      
    • Option B: Raise pH to 7.5 – 8.0 (using a hybrid column like Waters XBridge or Agilent PLRP-S). This ensures the analyte is neutral, eliminating cation-exchange tailing.

Q2: Which buffer additives best suppress silanol interactions for hydroxylamines? A: Simple organic modifiers are often insufficient. You need "silanol blockers." Use a chaotropic salt or an ion-pairing agent to mask the silica surface.

AdditiveConcentrationMechanismPros/Cons
Triethylamine (TEA) 0.1% (v/v)Competes for silanol sitesPro: Excellent tail suppression.Con: High pH (10+); requires careful pH adjustment with phosphate.
Perchlorate (

)
50–100 mMChaotropic effect (masks charge)Pro: Sharp peaks for cations.Con: Explosion hazard with organics; not MS compatible.
TFA (Trifluoroacetic acid) 0.05–0.1%Ion-pairing (forms neutral pair)Pro: Standard for peptides/amines.Con: Suppresses MS signal; can cause baseline drift.
Ammonium Formate 10–20 mMIonic strength competitorPro: MS compatible; volatile.Con: Weaker suppression than TEA.
Category 2: The "Gold Standard" Derivatization Protocol

Q3: Direct analysis is inconsistent. Is there a robust alternative for trace-level detection? A: Yes. Because hydroxylamine lacks a chromophore, direct UV detection at 200–210 nm is prone to interference. The industry standard is Pre-column Derivatization with Benzaldehyde .

Why this works:

  • Reaction: Hydroxylamine + Benzaldehyde ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    Benzaldoxime  + 
    
    
    
    .[1]
  • Benefit: Benzaldoxime is non-polar (retains well on C18) and has strong UV absorbance at 254 nm (high sensitivity).

Protocol: Benzaldehyde Derivatization

Validated for trace quantification (ppm level) in drug substances.[2]

  • Reagent Preparation: Prepare a solution of Benzaldehyde (excess, e.g., 10 mg/mL) in Acetonitrile/Water (50:50).

  • Sample Preparation: Dissolve sample in diluent (Water or Buffer pH 3.0).

  • Reaction:

    • Mix Sample : Reagent (1:1 ratio).

    • Vortex and let stand at Ambient Temperature for 5 minutes . (Reaction is fast).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 60% B over 10 minutes.

    • Detection: UV @ 254 nm.

Self-Validation Check:

  • Inject a "Blank + Reagent" to identify the excess benzaldehyde peak.

  • The Benzaldoxime product peak should elute before the excess benzaldehyde peak in most RP systems.

Category 3: Hardware & Column Care

Q4: I suspect metal chelation is ruining my peak shape. How do I confirm and fix this? A: Hydroxylamines are chelators. If your peak looks "fronted" or has a "double hump," iron interaction is likely.

The Test: Add 0.1 mM EDTA or Medronic Acid to your aqueous mobile phase.

  • Result: If the peak sharpens immediately, metal chelation was the cause.

The Fix:

  • Passivation: Flush your LC system with 30% Phosphoric Acid (remove column first!) for 1 hour to strip iron oxides.

  • Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.

  • Column Choice: Use "Base Deactivated" columns (Type B Silica) or Hybrid particles (e.g., Waters BEH, Agilent Poroshell HPH) which have lower metal content than older silica.

Diagram 2: Mechanism of Interaction

InteractionMechanism cluster_0 Scenario A: Standard Silica (pH 3.0) cluster_1 Scenario B: Optimized System Silanol Silanol (Si-O⁻) Interaction Ionic Binding (Tailing) Silanol->Interaction Analyte Hydroxylamine (NH₃OH⁺) Analyte->Interaction Shield Steric Protection (End-capping / TEA) Result Elution (Gaussian Peak) Shield->Result Blocks Sites Analyte_B Hydroxylamine (NH₃OH⁺) Analyte_B->Result

Figure 2: Visualizing how end-capping and additives block the secondary interactions causing tailing.

References

  • Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[4] Primary Causes of Peak Tailing in HPLC. Retrieved from [Link]

  • Zhang, M., et al. (2024).[2] Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.[2] Retrieved from [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.[5] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to Reference Standards for N-Oxygenated Polyamine Analysis

For researchers, clinical scientists, and drug development professionals, the accurate quantification of N-oxygenated polyamines is not merely an analytical task; it is a critical step in unraveling complex biological qu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of N-oxygenated polyamines is not merely an analytical task; it is a critical step in unraveling complex biological questions related to cell growth, stress response, and disease pathology.[1][2] These molecules, existing at low physiological concentrations and often as part of a complex mixture of structurally similar compounds, present a significant analytical challenge. The foundation of any reliable quantification is the quality and proper use of reference standards.

This guide provides an in-depth comparison of the available reference standards for N-oxygenated polyamines and the analytical methodologies they support. Moving beyond a simple product listing, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

The Biological Significance and Analytical Challenge

Polyamines like spermidine and spermine are essential polycationic molecules involved in nucleic acid stability, protein synthesis, and cell proliferation.[1][3] Their metabolic pathways, including synthesis and catabolism, are tightly regulated.[2][4] The N-acetylation of polyamines, producing compounds like N¹-acetylspermidine and N¹-acetylspermine, is a critical step in their catabolism, mediated by enzymes like spermidine/spermine N¹-acetyltransferase (SAT1).[1][2] These acetylated forms are then substrates for polyamine oxidases (PAOX), which generate hydrogen peroxide and contribute to cellular homeostasis or stress responses.[2][5][6]

The analytical challenge stems from:

  • Low Endogenous Concentrations: Requiring highly sensitive analytical techniques.

  • Structural Isomers: Differentiating between isomers (e.g., N¹- and N⁸-acetylspermidine) is crucial as they may have different biological roles.[7]

  • Complex Biological Matrices: Interference from other biomolecules in samples like serum, urine, or tissue homogenates necessitates robust sample preparation and selective detection.[8]

An effective analytical workflow is therefore critically dependent on meticulously characterized reference standards to ensure identity, purity, and concentration.

Comparative Analysis of Commercially Available Reference Standards

The selection of a reference standard is the first and most critical decision in developing a quantitative assay. The ideal standard is characterized by high purity, well-documented identity, and stability. For mass spectrometry-based methods, the availability of stable isotope-labeled (SIL) internal standards is paramount for achieving the highest levels of accuracy and precision.

Below is a comparative table of commercially available reference standards for key N-acetylated polyamines.

Product NameSupplierCAS NumberPurityMolecular FormulaKey Characteristics
N¹-Acetylspermidine (hydrochloride) Cayman Chemical34450-16-3≥98%C₉H₂₁N₃O • 2HClCrystalline solid, soluble in PBS.[9] Substrate for polyamine oxidase (PAO).[9][10]
N¹-Acetylspermidine hydrochloride MedChemExpress34450-16-3>98%C₉H₂₁N₃O • 2HClWhite to light yellow solid.[10] Deuterated (d₆) version available for use as an internal standard.[10]
N¹-Acetylspermine trihydrochloride Sigma-Aldrich77928-70-2≥97.0% (TLC)C₁₂H₂₈N₄O • 3HClProvided as a trihydrochloride salt.
N¹-Acetylspermine (hydrochloride) Cayman Chemical77928-70-2≥95%C₁₂H₂₈N₄O • 3HClCrystalline solid, soluble in water (50 mg/ml).[11] A better substrate for PAO than non-acetylated spermine.[11]

Note: Purity assessment methods (e.g., TLC, HPLC) can vary between suppliers. It is crucial to obtain the Certificate of Analysis (CoA) for each specific lot to understand the characterization performed.

The Critical Role of Internal Standards

For quantitative analysis, particularly using LC-MS/MS, an internal standard (IS) is essential. The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C). These standards co-elute chromatographically with the analyte but are distinguishable by mass, allowing them to correct for variations in sample extraction, matrix effects, and instrument response.[8][12] The availability of deuterated N¹-Acetylspermidine from suppliers like MedChemExpress is a significant advantage for researchers aiming for rigorous quantification.[10]

Analytical Methodologies: A Workflow-Oriented Comparison

The choice of analytical methodology is dictated by the required sensitivity, selectivity, and throughput. While older methods relied on HPLC with fluorescence detection after derivatization, modern analysis overwhelmingly employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior performance.[8][13][14][15][16]

Workflow Visualization

The following diagram illustrates a typical LC-MS/MS workflow for N-oxygenated polyamine analysis, highlighting the points where reference and internal standards are introduced.

Polyamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Tissue, Cells) Homogenize Homogenization / Lysis Sample->Homogenize Spike Spike with Internal Standard (e.g., N¹-AcSpd-d6) Homogenize->Spike Extract Protein Precipitation & Analyte Extraction (e.g., TCA, Methanol) Spike->Extract Derivatize Optional Derivatization (e.g., Isobutyl Chloroformate) Extract->Derivatize FinalSample Final Sample for Injection Extract->FinalSample Direct Analysis Derivatize->FinalSample LC Liquid Chromatography (Reversed-Phase Separation) FinalSample->LC MS Tandem Mass Spectrometry (SRM/MRM Detection) LC->MS Quant Quantification (Analyte/IS Peak Area Ratio) MS->Quant CalCurve Calibration Curve Generation (Using Reference Standards) CalCurve->Quant Result Final Concentration Results Quant->Result Polyamine Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SAT1 SAT1 Spermidine->SAT1 Acetylation Spermine Spermine Spermine->SAT1 Acetylation N1_AcSpd N¹-Acetylspermidine PAOX PAOX N1_AcSpd->PAOX Oxidation N1_AcSpm N¹-Acetylspermine N1_AcSpm->PAOX Oxidation ODC->Putrescine SRM->Spermidine SMS->Spermine SAT1->N1_AcSpd SAT1->N1_AcSpm PAOX->Putrescine PAOX->Spermidine

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